Product packaging for Uranium hydride(Cat. No.:CAS No. 51680-55-8)

Uranium hydride

Cat. No.: B12641020
CAS No.: 51680-55-8
M. Wt: 244.077 g/mol
InChI Key: WCHACNOGUNACFT-UHFFFAOYSA-N
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Description

Uranium hydride is a useful research compound. Its molecular formula is H6U-6 and its molecular weight is 244.077 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6U-6 B12641020 Uranium hydride CAS No. 51680-55-8

Properties

CAS No.

51680-55-8

Molecular Formula

H6U-6

Molecular Weight

244.077 g/mol

IUPAC Name

hydride;uranium

InChI

InChI=1S/U.6H/q;6*-1

InChI Key

WCHACNOGUNACFT-UHFFFAOYSA-N

Canonical SMILES

[H-].[H-].[H-].[H-].[H-].[H-].[U]

Origin of Product

United States

Synthesis and Formation Mechanisms of Uranium Hydride

Hydriding Reaction Pathways

Uranium-Hydrogen Reaction Mechanisms

2U + 3H₂ → 2UH₃ osti.gov

This reaction is significantly more complex than the simple stoichiometry suggests, involving several intermediate steps. The process begins with the adsorption of hydrogen molecules (H₂) onto the uranium surface. This is followed by the dissociation of the hydrogen molecules into hydrogen atoms, which then diffuse into the uranium metal. arxiv.orgresearchgate.net

The kinetics of the hydriding reaction have been found to be first-order with respect to uranium. aip.orgaip.org A proposed mechanism involves the diffusion of hydrogen in the reactant phase before the nucleation of the hydride phase. aip.orgaip.org This diffusion and subsequent phase transformation are key to understanding the observed reaction kinetics. aip.org

Role of Impurities and Surface Contamination on Hydrogen Uptake

The rate of hydrogen uptake by uranium is highly sensitive to the presence of impurities and surface contamination. A protective oxide layer, which naturally forms on uranium when exposed to air, acts as a barrier to hydrogen diffusion and dissociation. arxiv.org This can lead to unpredictable induction times for the hydriding reaction. arxiv.org

However, hydrogen can still diffuse through this oxide layer, likely in molecular form, to reach the metal-oxide interface where the reaction initiates. osti.govresearchgate.net The purity and stoichiometry of this oxide layer play a significant role in controlling the initiation time and the density of hydride nucleation sites. researchgate.net Increasing oxide thickness generally leads to a longer induction period for hydride formation. researchgate.net

Certain elemental impurities within the uranium metal can also significantly influence the hydriding process. Computational studies have shown that impurities like aluminum can increase the activation barrier for hydriding, while silicon impurities can dramatically accelerate the reaction rate. osti.govresearchgate.net Iron and chromium have a smaller impact on the hydriding kinetics. osti.gov Carbon, through the formation of uranium carbide, can inhibit corrosion. osti.gov Some impurities are thought to act as preferential nucleation sites for hydrogen attack. researchgate.netresearchgate.net

Gaseous impurities mixed with hydrogen can also affect the reaction. Oxygen has been found to primarily affect the penetration of hydrogen through the oxide layer, while carbon monoxide can impede penetration through both the oxide and the newly formed hydride layers. capes.gov.br

Effects of Environmental Conditions (Pressure, Temperature) on Formation

The formation of uranium hydride is strongly influenced by environmental conditions, particularly pressure and temperature.

Temperature: The rate of the uranium-hydrogen reaction generally increases with temperature up to approximately 250-280°C. researchgate.netosti.gov Beyond this point, the rate begins to decrease as the reverse reaction, the decomposition of this compound, becomes more significant. osti.gov At very low temperatures (below 80°C), the α-UH₃ phase is typically formed, while the β-UH₃ phase is more prominent at higher temperatures (above 200°C). arxiv.org The adsorption of hydrogen on the uranium surface is an exothermic process, meaning that the capacity for hydrogen adsorption increases as the temperature decreases. arxiv.org

Pressure: Elevated hydrogen pressure generally shortens the induction time for hydride formation. researchgate.net The number of hydride initiation sites has been observed to vary as a power-like function of the applied hydrogen pressure. researchgate.net The reaction order itself can also be dependent on pressure, varying from 2/3-order at 13.3 kPa to 1st-order at 26.6 kPa in one study. osti.gov High pressures favor configurations with high monolayer coverage of hydrogen on the uranium surface. arxiv.org

The following table summarizes the influence of key environmental parameters on this compound formation:

ParameterEffect on Hydriding RateNotes
Temperature Increases up to ~250-280°C, then decreases researchgate.netosti.govThe reverse decomposition reaction becomes significant at higher temperatures. osti.gov
Hydrogen Pressure Increases with increasing pressure researchgate.netShortens the induction time for hydride formation. researchgate.net

Nucleation and Growth Kinetics

Hydride Spot Nucleation and Radial Growth

The uranium-hydrogen reaction typically begins with the formation of hydride spots at specific nucleation sites on the uranium surface. osti.gov These sites are often associated with defects in the protective oxide layer, grain boundaries, or impurity inclusions. researchgate.netosti.gov Once a nucleus forms, it grows, often in a radial pattern, and can eventually breach the oxide surface. osti.govresearchgate.net This leads to the formation of hydride pits that grow both laterally and into the bulk metal.

The growth of these hydride spots can be categorized into different phases. An initial, slower growth phase may occur beneath the intact oxide layer, followed by a more rapid growth phase after the oxide is breached. osti.gov The morphology of the resulting hydride pits can vary, with some studies showing a high density of small pits and others showing fewer but larger and deeper pits, depending on factors like the initial oxide thickness.

Influence of Hydrogen Flux and Solubility on Nucleation Rate

The rate of hydride nucleation is directly related to the flux of hydrogen to the uranium metal surface and its solubility within the metal. The protective oxide layer is considered a primary barrier to hydrogen diffusion. researchgate.net Therefore, factors that increase the transport of hydrogen through this layer will increase the nucleation rate.

A model for this compound formation proposes that hydrogen ingress occurs primarily through defects in the oxide layer. osti.gov The rate of hydride growth has been modeled with a square-root dependence on the partial pressure of hydrogen at the uranium surface, highlighting the importance of hydrogen availability. osti.gov

The solubility of hydrogen in the uranium metal is also a key factor. As temperature increases, the solubility limit of hydrogen in uranium increases. osti.gov For hydride formation to occur, a critical concentration of hydrogen must be reached at the metal-oxide interface. The interplay between hydrogen pressure, which drives hydrogen into the metal, and temperature, which affects both reaction kinetics and hydrogen solubility, ultimately determines the nucleation and growth rates of this compound. osti.gov

The following table provides a summary of key findings related to nucleation and growth kinetics:

FactorInfluence on Nucleation and GrowthResearch Finding
Oxide Layer Defects Act as primary sites for hydrogen ingress and nucleation. osti.govA model assumes the protective oxide layer is largely impermeable except at defect sites. osti.gov
Hydrogen Pressure Higher pressure increases the driving force for hydrogen diffusion and growth. osti.govHydride growth rate shows a square-root dependence on hydrogen partial pressure. osti.gov
Temperature Affects both reaction kinetics and hydrogen solubility. osti.govIncreased temperature raises the solubility limit of hydrogen in uranium. osti.gov
Oxide Thickness Thicker oxide layers generally increase the time to nucleation. researchgate.netThis is attributed to the longer diffusion path for hydrogen to the metal-oxide interface.

Microstructural Impact on Hydride Spot Density

The microstructure of the parent uranium metal plays a critical role in the nucleation of this compound. Hydride formation does not occur uniformly across the surface but initiates at specific, preferential sites. The density of these hydride spots is finite and depends on the metal's microstructure and hydrogen solubility. core.ac.uk

Research has identified a clear correlation between hydride nucleation sites and various microstructural features:

Inclusions: Non-metallic inclusions, such as uranium carbides, are widely reported as preferential sites for hydride corrosion. osti.govresearchgate.net An increase in carbon content, which leads to more carbide inclusions, corresponds to an increase in potential hydride nucleation sites. researchgate.net

Grain Boundaries: The boundaries between individual metal grains serve as locations for hydride formation. osti.gov

Defects and Discontinuities: Other lattice discontinuities, including twins and habit planes, also act as preferential sites for hydrogen attack.

The effect of grain size has been evaluated by comparing cast uranium with a large grain size (e.g., 1 mm) to rolled uranium with a much smaller grain size (e.g., 25 μm). In rolled uranium, a substantially reduced this compound (UH₃) particle size distribution was observed compared to cast uranium with the same hydrogen content. osti.govpolito.it This is hypothesized to be due to increased hydrogen trapping at the more numerous grain boundaries in the rolled material, which suppresses the formation and growth of larger hydride precipitates. osti.govpolito.it The intrinsic sites for hydride nucleation are considered identical for metals with the same metallurgical history, suggesting that microstructural variations are a primary cause for differences in hydriding kinetics and site density.

Applied Tensile Strain Effects on Hydriding Kinetics

Applying mechanical stress, particularly tensile strain, has a significant effect on the kinetics of uranium hydriding. arxiv.orgosti.gov The strain can be elastic (reversible) or plastic (irreversible), with each contributing to the process. researchgate.netdaneshyari.com

First-principles calculations show that tensile strain in the uranium lattice lowers the energetic barriers for hydrogen dissolution. osti.gov For instance, a tensile strain of just 2% is sufficient to make the subsurface absorption of hydrogen an exothermic process. arxiv.org This is because while tensile strain can weaken the bonds between surface uranium atoms, it simultaneously reduces the distance between hydrogen adsorbates and subsurface uranium atoms, stabilizing the interaction. arxiv.orgescholarship.org

Experimental studies on bent uranium samples, which create both tensile and compressive stress regions, confirm these theoretical findings.

Applied Tensile Stress (MPa)ObservationSource
Below Yield StressModerate shortening of incubation period. eventact.com
Near/Above Yield StressIncubation period shortened by at least a factor of two. eventact.com
Increasing Tensile StressShortens nucleation and growth periods; facilitates hydride growth center formation. researchgate.netdaneshyari.com

These experiments demonstrate a clear distinction between the roles of elastic and plastic deformation.

Elastic Strain: This reversible component is most significant in the initial nucleation and limited growth of very small hydride spots that form beneath the surface oxide layer. researchgate.netdaneshyari.com

Plastic Deformation: This irreversible component induces microstructural changes in the metal and is primarily responsible for the mechanical rupture of the protective oxide layer, allowing the small hydride spots to grow into larger growth centers. daneshyari.com

Advanced Synthesis Techniques

Beyond the direct reaction of bulk uranium with hydrogen gas, several advanced methods have been developed to synthesize this compound in various forms.

Reactive sputter deposition is a versatile technique for producing thin films of this compound. arxiv.orgarxiv.org This physical vapor deposition method involves sputtering a uranium metal target in a controlled atmosphere containing a mixture of an inert gas (typically Argon, Ar) and a reactive gas (hydrogen, H₂). arxiv.org

The process allows for the synthesis of different this compound phases that may not exist in bulk form. arxiv.org By carefully controlling deposition parameters such as substrate temperature, gas pressure, and gas composition, different phases can be targeted. arxiv.orgcuni.cz For example, this technique has been used to synthesize not only the common β-UH₃ phase but also a lower hydride, UH₂, which does not typically form in bulk. arxiv.orgeuropa.eunih.gov

ParameterConditionResulting Phase(s)Source
Sputter GasAr + ~10% H₂UH₂, β-UH₃ arxiv.org
Gas Pressure0.5 - 0.8 PaUH₂, β-UH₃ arxiv.org
TemperatureRoom Temperature or belowUH₂, α-UH₃, β-UH₃ arxiv.orgcuni.cz

The resulting thin films are often stable, contain very little radioactive material, and are suitable for in-situ surface science studies. arxiv.orgresearchgate.net These films can be deposited on various substrates, such as silicon, and the interaction with the substrate can influence phase stability and growth. arxiv.org

While this compound often forms as a fine, pyrophoric powder due to the significant volume expansion (~75%) during the reaction, methods exist to create monolithic (solid, bulk) this compound. escholarship.orgosti.gov This is typically achieved by reacting high-purity, cast uranium metal with high-pressure hydrogen or deuterium (B1214612) at moderately elevated temperatures.

One described method involves using a Sieverts apparatus, where the reaction is carefully controlled to prevent the material from disintegrating. tandfonline.com By managing the hydrogen pressure and temperature, it is possible to form a solid piece of this compound. Alloying can also aid in the formation of monolithic hydrides; for example, (UH₃)₁₋ₓTₓ (where T = Zr or Mo) can remain monolithic, unlike the pure compound. researchgate.net

This compound can also be synthesized via chemical routes starting from uranium compounds other than the pure metal. One documented method involves the use of a uranium borohydride (B1222165) precursor. The compound {(MeOCH₂CH₂OMe)U(BH₄)₃(µ-H)}₂ can be prepared through the elimination of BH₃ from (MeOCH₂CH₂OMe)U(BH₄)₄. rsc.org This demonstrates a pathway to a uranium (IV) hydride from a borohydride compound.

Another relevant process is the hydride-dehydride method, which is used to produce fine uranium powder from bulk metal. inl.gov This process involves the reversible reaction 2U + 3H₂ ↔ 2UH₃. While the goal is typically to create powder by cycling the reaction, the initial step is the complete formation of this compound from the metal under a hydrogen atmosphere. inl.gov

Synthesis of Monolithic this compound

Hydriding of Uranium Alloys and Intermetallic Compounds

Alloying uranium with other metals significantly alters its hydriding behavior. The nature of the alloying element and the resulting microstructure can either enhance or inhibit the reaction with hydrogen.

Uranium-Molybdenum (U-Mo): The high-temperature γ-phase of U-Mo alloys is ductile and does not readily form a hydride. However, heat treatments can be used to precipitate the α-uranium phase within the γ-phase matrix. This α-phase then reacts with hydrogen to form UH₃, causing embrittlement and allowing the alloy to be powdered. The hydriding is induced when the α-phase is present, particularly at grain boundaries.

Uranium-Titanium (U-Ti): Similar to U-Mo, the microstructure of U-Ti alloys has a significant influence on hydriding. Aging treatments can decrease hydriding resistance. researchgate.net The initial hydride nucleation occurs preferentially on what is described as an "α+U₂Ti" mixed-phase area. researchgate.net

Uranium-Zirconium (U-Zr): In U-Zr alloys with high uranium content, hydrogen exposure causes partitioning. Zirconium reacts to form zirconium hydride phases, leading to polyphase regions of uranium, zirconium, and zirconium hydride. inl.gov The presence of uranium shifts the phase boundaries of the Zr-H system. inl.gov

Uranium-Silicon (U₃Si₂): The intermetallic compound U₃Si₂ reacts with hydrogen and can pulverize as a result. researchgate.netresearchgate.net It reversibly absorbs hydrogen at low pressures, forming a hydride phase with a maximum stoichiometry between U₃Si₂H₁.₈ and U₃Si₂H₂. researchgate.net The hydriding process in U₃Si₂ involves hydrogen absorption into interstitial sites within the crystal lattice, forcing a lattice expansion that can fragment the material. researchgate.netlanl.govansto.gov.au

The reaction kinetics and products for various alloys differ from those of pure uranium. Some alloys, like uranium-chromium and uranium-vanadium, have been found to react faster than pure uranium. core.ac.uk

Hydrogen Absorption by Uranium-Rich Alloys

The formation of this compound through direct hydrogen absorption is a well-studied phenomenon. Pure uranium readily reacts with hydrogen gas, even at room temperature, to form this compound. scientific.net However, this process is often accompanied by significant volumetric expansion, leading to the powdering of the material. scientific.net This powder is highly pyrophoric and presents challenges for practical applications.

To mitigate these issues, uranium is often alloyed with other metals, such as zirconium (Zr) or titanium (Ti). researchgate.net Alloying uranium can improve its resistance to powdering and reduce its pyrophoricity. researchgate.net The study of hydrogen absorption in uranium-rich alloys, such as U-Zr, is crucial for developing advanced hydrogen storage materials. researchgate.netresearchgate.net

The hydriding process in these alloys often involves the decomposition of the alloy into separate hydride phases. For instance, in U-Zr alloys, hydrogenation leads to the formation of UH₃ and ZrHₓ phases. researchgate.net The kinetics of this process can be described by a parabolic law, indicating a diffusion-controlled mechanism. researchgate.net The hydrogen storage capacity of these alloys can exceed that of pure uranium or zirconium hydrides. researchgate.net

Table 1: Hydrogen Absorption Properties of U-xZr Alloys

Alloy Composition (wt.% Zr) Hydrogenation Temperature (°C) Hydrogen Pressure Resulting Phases
11 350 1 atm UHₓ, ZrHₓ
25 350 1 atm UHₓ, ZrHₓ

This table summarizes the experimental conditions and resulting phases observed during the hydrogenation of various U-Zr alloys. researchgate.net

Hydriding of Specific Intermetallic Compounds (e.g., UNiAl, U(FeNi)Al)

Intermetallic compounds of uranium offer an alternative route to forming uranium hydrides with potentially improved properties. Among these, UNiAl has been identified as a promising candidate for hydrogen storage due to its lower absorption-desorption temperatures and enhanced resistance to powdering compared to pure uranium. scientific.netresearchgate.netarchive.org Unlike pure uranium, UNiAl can absorb hydrogen without its crystal structure breaking down. scientific.net

The hydriding behavior of UNiAl is complex, with the formation of several hydride phases with varying hydrogen content (UNiAlHₓ). aps.orgaps.org These phases can exhibit different crystal structures, such as orthorhombic and hexagonal, depending on the hydrogen concentration. aps.orgaps.org The magnetic properties of these hydrides are also strongly dependent on the hydrogen content, with transitions between antiferromagnetic and ferromagnetic ordering observed. aps.orgaip.org

The general procedure for hydrogenating uranium intermetallics involves an activation step of annealing in a vacuum, followed by exposure to pressurized hydrogen. aip.org Thermal cycling is often employed to initiate the reaction. aip.org

The study of quaternary compounds like U(FeNi)Al is less documented in the provided search results, but the principles of hydriding intermetallics would likely apply. The substitution of elements within the intermetallic structure, such as replacing Ni with Fe, can be expected to influence the hydriding properties, including hydrogen capacity and the stability of the resulting hydride.

Table 2: Properties of UNiAl Hydrides

Hydride Composition (x in UNiAlHₓ) Crystal Structure Magnetic Ordering
0 Hexagonal Antiferromagnetic
0.06 Orthorhombic No ordering down to 2 K
0.14 Orthorhombic No ordering down to 2 K
0.58 Orthorhombic No ordering down to 2 K
~0.7 Hexagonal Ferromagnetic

This table illustrates the relationship between hydrogen content, crystal structure, and magnetic properties in UNiAl hydrides, based on available research. aps.orgaps.org

Preferential Hydriding in Double-Phased Uranium Alloys

Double-phased uranium alloys, which contain different crystallographic phases of uranium, exhibit unique hydriding behaviors. A notable example is a U-2.5 wt% Nb alloy, which can be fabricated to have both the ground-state α-U phase and the metastable γ-U phase present at room temperature. acs.org The γ-phase of uranium, stabilized by alloying with metals like niobium (Nb), generally shows better resistance to hydrogen-caused corrosion than the α-phase. acs.org

In these double-phased alloys, a phenomenon known as preferential hydriding is observed, where one phase reacts with hydrogen more readily than the other. acs.org In the case of U-Mo alloys, the presence of the α-phase is necessary to induce hydrogen uptake and the subsequent formation of UH₃. The volume change associated with the formation of the hydride in the α-phase leads to the embrittlement and powdering of the material.

Structural Characterization and Crystallography of Uranium Hydrides

Crystalline Phases of Uranium Hydride

This compound is known to exist in several distinct crystalline forms, each with its unique structural arrangement and conditions of stability. The most commonly encountered phases are the α and β forms of UH₃. However, research has also led to the stabilization of a dihydride (UH₂) and the theoretical prediction and experimental confirmation of various hydrogen-rich polyhydrides.

Alpha (α-UH₃) Phase Characterization

The alpha phase of uranium trihydride (α-UH₃) is a metastable form that typically appears at lower temperatures, generally below 80°C. arxiv.org It possesses a cubic crystal structure belonging to the Cr₃Si (A15) type. nih.gov In this structure, the uranium atoms form a body-centered cubic (bcc) sublattice, which can be viewed as an expanded γ-U structure with a significant volume increase of about 70-75%. arxiv.orgnih.gov The hydrogen atoms occupy the positions that would be taken by chromium atoms in the Cr₃Si structure. nih.gov Each uranium atom is coordinated with 12 hydrogen atoms. researchgate.net

The cubic unit cell of α-UH₃ is relatively small, with a lattice parameter of approximately 416 pm, and contains two formula units. nih.govarxiv.org Unlike the β-phase, there are no internal structural parameters for the hydrogen positions in α-UH₃. nih.gov Although typically transient and converting to the more stable β-phase at elevated temperatures (above 523 K), α-UH₃ can be stabilized. nih.govaip.org For instance, the addition of zirconium has been shown to enable the preparation of a pure α-UH₃ phase, which is stable in air at ambient and even elevated temperatures. nih.gov

Beta (β-UH₃) Phase Characterization

The beta phase of uranium trihydride (β-UH₃) is the more stable allotrope, particularly at higher temperatures (above 200°C). arxiv.org It possesses a more complex cubic crystal structure compared to the alpha phase, with a larger unit cell. arxiv.org The space group for β-UH₃ is Pm-3n (No. 223). aip.orgmaterialsproject.org The unit cell contains eight formula units of UH₃ and has a lattice parameter of approximately 664 pm. arxiv.org

In the β-UH₃ structure, there are two distinct uranium sites, often denoted as U(I) and U(II). researchgate.netaip.org The U(I) atoms are situated on a body-centered cubic lattice, while the U(II) atoms occupy other positions within the structure. researchgate.net Each uranium atom, regardless of its site, is surrounded by 12 hydrogen atoms. researchgate.net The hydrogen atoms are located in distorted tetrahedral voids within a β-W-like uranium sublattice. nih.govuspex-team.org The precise positions of the hydrogen atoms are dependent on internal structure parameters. nih.gov

UH₂ Crystal Structure and Thin Film Stabilization

While uranium dihydride (UH₂) does not typically form as a bulk material, it has been successfully synthesized and stabilized as a thin film. arxiv.orgresearchgate.net This was achieved through reactive sputter deposition, particularly at low temperatures. researchgate.netacs.org The stabilization of UH₂ in thin-film form is facilitated by factors such as the choice of substrate and deposition conditions, which drive the system far from thermodynamic equilibrium. arxiv.org For instance, using a silicon substrate, which has a lattice parameter close to other stable actinide dihydrides like NpH₂ and PuH₂, has been shown to enable the growth of UH₂ films. arxiv.orgresearchgate.net

The synthesized UH₂ thin films exhibit a CaF₂-type crystal structure, which is a face-centered cubic (fcc) arrangement. researchgate.netacs.orgnih.gov The lattice parameter for this structure has been measured to be approximately 535.98 pm. researchgate.netacs.org This value is notably close to the lattice parameters of isostructural neptunium (B1219326) dihydride (NpH₂) and plutonium dihydride (PuH₂). researchgate.netacs.org

Prediction and Confirmation of Hydrogen-Rich Polyhydrides (e.g., UH₅, UH₆, UH₇, UH₈, UH₉, U₂H₁₃, U₂H₁₇)

Computational studies using ab initio evolutionary crystal structure prediction have revealed an extremely rich chemistry for the uranium-hydrogen system under high pressure. nih.govuspex-team.org These studies have predicted the existence of numerous hydrogen-rich polyhydrides, including UH₅, UH₆, U₂H₁₃, UH₇, UH₈, U₂H₁₇, and UH₉. nih.govresearchgate.netcarnegiescience.edu Many of these predictions have been subsequently confirmed through high-pressure synthesis experiments. nih.govuspex-team.org

The crystal structures of these polyhydrides are often based on common face-centered cubic (fcc) or hexagonal close-packed (hcp) uranium sublattices. nih.govresearchgate.netcarnegiescience.edu A notable feature in some of these structures is the presence of unusual H₈ cubic clusters. nih.govresearchgate.netcarnegiescience.edu For example, UH₇ is predicted to be thermodynamically stable at pressures above 22 GPa and possesses a hexagonal P6₃/mmc structure. nih.govresearchgate.net UH₈ adopts an Fm-3m structure and becomes stable at higher pressures, around 52 GPa. uspex-team.orgresearchgate.net High-pressure experiments have successfully synthesized and confirmed the structures of UH₇, UH₈, and three different phases of UH₅, lending strong support to the theoretical predictions. nih.govuspex-team.orgresearchgate.net

Clathrate Metal Hydride Structures

At high pressures, uranium hydrides can form hydrogen clathrate structures. nih.govresearchgate.net In these structures, uranium atoms are located at the center of cages formed by hydrogen atoms. nih.govresearchgate.netewadirect.com These hydrogen cages are characterized by covalent bonding between the hydrogen atoms. nih.gov

First-principles calculations have predicted stable, hydrogen-rich clathrate structures for uranium hydrides under high pressure. nih.govacs.org These include stoichiometries such as UH₆, UH₉, and UH₁₀, which contain H₂₄, H₂₉, and H₃₂ cages, respectively. nih.govresearchgate.net For instance, the predicted clathrate structures include Im-3m-UH₆, P6₃/mmc-UH₉, and Fm-3m-UH₁₀. nih.gov The formation of these clathrate structures is seen as a way to achieve high hydrogen content without the presence of H₂-like molecular units, which can enhance thermodynamic stability. nih.govewadirect.com

Structural Transformations and Phase Transitions

Uranium hydrides exhibit several structural transformations and phase transitions, which are influenced by factors such as temperature and pressure.

The most well-documented transition is the transformation of the metastable α-UH₃ phase to the more stable β-UH₃ phase. aip.org This transformation typically occurs upon heating, at temperatures ranging from 373 K to 523 K (100°C to 250°C). aip.orgwikipedia.orgaip.org While α-UH₃ is formed at lower temperatures, it will slowly convert to the β-phase when heated. wikipedia.org

Pressure also induces phase transitions in the uranium-hydrogen system. For example, under high pressure, α-UH₃ has been observed to transform into β-UH₃ at approximately 5 GPa. aip.org Further increases in pressure on β-UH₃ can lead to other structural changes. Theoretical calculations suggest a transition from the Pm-3n α-UH₃ structure to a Cmcm structure at around 35 GPa. researchgate.net Additionally, first-principles studies indicate an electronic structure transition in β-UH₃ at about 20 GPa, which is linked to the behavior of the uranium 5f electrons under compression, though this is not accompanied by a change in the crystal structure itself or a volume collapse. aip.orgaip.org

Alpha-Beta Phase Transition Mechanisms

Uranium trihydride (UH₃) exists in two primary crystallographic forms: alpha (α-UH₃) and beta (β-UH₃). The transition between these phases is principally driven by temperature. The α-UH₃ phase is typically formed at lower temperatures, generally below 80°C. arxiv.org It is considered a transient or metastable phase that rapidly and irreversibly transforms into the more stable β-UH₃ phase, especially upon heating. researcher.life The β-phase is the more commonly observed form and is prominent at higher formation temperatures, typically above 200°C. arxiv.org

The mechanism of this transformation involves a rearrangement of the uranium and hydrogen atoms into a more thermodynamically stable configuration. While both phases are cubic, their atomic arrangements differ, leading to slight variations in their properties. The α-phase is slightly denser than the β-phase. researchgate.net The transformation from the alpha to the beta phase is a key characteristic of the uranium-hydrogen system under ambient pressure conditions.

Pressure-Induced Phase Transitions

The application of high pressure dramatically alters the phase diagram of the uranium-hydrogen system, leading to the formation of novel, hydrogen-rich uranium hydrides. Theoretical and experimental studies have explored the structural stability of various U-H stoichiometries under extreme pressures. Ab initio evolutionary simulations have been employed to predict the phase diagram of uranium hydrides at high pressure. researchgate.net

At pressures up to 500 GPa, several new stable this compound phases have been predicted. carnegiescience.edu These include compounds such as UH₅, UH₇, UH₈, and UH₉. carnegiescience.edulanl.gov Many of these high-pressure phases are predicted to exhibit metallic and even superconducting properties. carnegiescience.edu For instance, clathrate-like structures, where cages of hydrogen atoms surround uranium atoms, have been predicted for stoichiometries like UH₁₀. osti.gov These pressure-induced transitions highlight the chemical versatility of the U-H system and its potential for forming materials with unique electronic properties. carnegiescience.edu

Table 1: Predicted High-Pressure Phases of this compound

Phase Predicted Pressure Range for Stability Predicted Properties
UH₅ Under pressure Electronic correlations have moderate strength. lanl.gov
UH₇ Stable above ~20 GPa Predicted to be superconducting. carnegiescience.edu
UH₈ Stable at pressures > 50 GPa Predicted to be superconducting. carnegiescience.edu
UH₉ Stable at pressures > 100 GPa Clathrate structure, potentially superconducting. carnegiescience.eduosti.gov

| UH₁₀ | Predicted at high pressures (e.g., 300 GPa) | Clathrate structure with H₃₂ cages. osti.gov |

Influence of Formation Temperature on Phase Composition

The temperature at which uranium metal is hydrided has a direct and significant influence on the phase composition of the resulting uranium trihydride (UH₃) powder. Research has consistently shown that the relative fractions of the α-UH₃ and β-UH₃ phases are temperature-dependent.

Specifically, the proportion of α-UH₃ in the final product gradually increases as the formation temperature decreases. vixra.org At room temperature and below, the concentration of the α-phase can become significant. Conversely, higher temperatures favor the formation of the more stable β-UH₃ phase. arxiv.org Studies characterizing this compound prepared between 30°C and 200°C have confirmed a gradual increase in the α-UH₃ fraction and a corresponding reduction in β-UH₃ with decreasing preparation temperature. vixra.org This relationship is crucial for controlling the properties of the synthesized hydride, as the phase composition can affect its reactivity and stability.

Table 2: Effect of Formation Temperature on UH₃ Phase Composition

Formation Temperature Predominant Phase Notes
< 80°C α-UH₃ and β-UH₃ mixture The fraction of α-UH₃ increases as temperature decreases. arxiv.orgvixra.org

| > 200°C | β-UH₃ | The β-phase is the more stable form at higher temperatures. arxiv.org |

Advanced Structural Characterization Methodologies

A variety of sophisticated analytical techniques are employed to investigate the complex structures and electronic properties of uranium hydrides. These methods provide detailed insights into crystallography, electronic configurations, and surface properties.

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is a fundamental and widely used technique for the structural characterization of uranium hydrides. It allows for the identification of crystalline phases, determination of lattice parameters, and analysis of microstructural features like crystallite size and lattice strain. researcher.life XRD studies have been essential in distinguishing between the α-UH₃ and β-UH₃ phases, both of which possess cubic crystal structures. researcher.life For example, XRD analysis of thin films has identified phases like UH₂ and β-UH₃. researcher.life The technique is also sensitive to structural changes caused by aging, such as the lattice distortion in uranium tritide (B1234025) due to helium bubble formation, which manifests as noticeable shifts in the diffraction peaks.

Table 3: Crystallographic Data for this compound Phases from XRD

Compound Crystal System Space Group Lattice Parameter (a) Reference
α-UH₃ Cubic Pm-3n 4.160 Å researchgate.net
β-UH₃ Cubic Pm-3n 6.631 Å researcher.life

| UH₂ (thin film) | Cubic (CaF₂ type) | Fm-3m | 5.360 Å | lanl.gov |

X-ray Photoelectron Spectroscopy (XPS) for Electronic Similarities

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides critical information about the elemental composition, chemical states, and electronic structure of materials. For uranium hydrides, XPS is particularly valuable for probing the behavior of the actinide 5f electronic states, which govern many of the material's intriguing properties.

Studies using XPS have revealed electronic similarities between different hydride phases, such as UH₂ and UH₃. lanl.gov The technique can confirm the successful formation of a pure hydride phase on a uranium surface. researcher.life Analysis of the valence band spectra provides insight into the degree of electron localization, which can be compared with theoretical calculations to understand the role of electron-electron correlations. lanl.gov XPS data from UH₃ films have confirmed a narrow band of 5f electronic states positioned at the Fermi level, supporting the itinerant character of these electrons. researchgate.net

Scanning-Tunneling Spectroscopy (STS) for Topological Properties

Scanning-Tunneling Spectroscopy (STS) is a powerful tool for probing the local electronic density of states of a material's surface with atomic-scale resolution. It is instrumental in the study of novel electronic phenomena, including superconductivity and the characterization of topological materials by visualizing their unique surface or edge states.

While uranium-based materials and hydrides are of significant interest for their potential as superconductors and the complex physics of their 5f electrons, direct experimental studies using STS to confirm topological properties in this compound are not yet widely reported. vixra.org However, theoretical work on uranium hydrides under pressure suggests that strong electronic correlations can significantly alter the topology of the Fermi surface. lanl.gov Furthermore, STS has been successfully applied to study the electronic structure of uranium thin films, where it was shown that the density of states near the Fermi level is dominated by the 5f states. researcher.life Given that STS is a primary method for identifying the signatures of topological states, it represents a critical future direction for exploring the predicted unconventional electronic properties of the this compound family of compounds.

Electronic Structure and Bonding in Uranium Hydrides

Electronic Configuration and States

The electronic configuration of uranium, [Rn] 5f³ 6d¹ 7s², is fundamental to the properties of its hydrides. libretexts.orgenvironmentalchemistry.com The partially filled 5f orbitals are particularly significant, as their electrons can exhibit both localized and itinerant (delocalized) characteristics, a duality that profoundly influences the material's behavior. researchgate.netcuni.cz

Uranium 5f Electron Localization and Itinerancy

The degree to which the 5f electrons in uranium hydrides are localized or itinerant is a subject of considerable research and debate. These electrons are poised at the boundary between these two states, and their character can be influenced by factors such as crystal structure, pressure, and temperature. cuni.czarxiv.org

Photoelectron spectroscopy studies on UH₃ thin films have shown that the 5f states are located at the Fermi level, which is indicative of their itinerant character. researchgate.net However, the broadening of the 5f peak in these spectra suggests the presence of correlation effects or final-state multiplets, hinting at a more complex picture than simple itinerant behavior. researchgate.net Further investigations using dynamical mean-field theory (DMFT) have provided a more nuanced understanding, revealing that the 5f electrons in α- and β-UH₃ possess dual characteristics, exhibiting both localized and itinerant behaviors. researchgate.net Specifically, the localized 5f counts have been calculated to be 1.106 and 1.112 for α- and β-UH₃, respectively. researchgate.net

Under high pressure, the electronic structure of β-UH₃ undergoes a transition at approximately 20 GPa. This transition is attributed to a shift in the balance between localization and itinerancy of the 5f electrons, leading to a sudden enhancement of their itinerant character. aip.org This change is observable in the material's magnetization, band structure, and density of states. aip.org

Hybridization Effects on Electronic States (U-H Bonding Properties)

The interaction between uranium and hydrogen atoms in the hydride lattice leads to significant hybridization of their electronic orbitals. The uranium 6d and 7s states are particularly affected, with a notable charge transfer to the hydrogen 1s states. researchgate.net This process results in a polar U-H bond. researchgate.netx-mol.net

This hybridization has a direct impact on the 5f electrons. The involvement of the 6d states in bonding with hydrogen weakens the 5f-6d hybridization. cuni.czresearchgate.net This reduction in hybridization contributes to a narrowing of the 5f band, which in turn enhances the magnetic properties of uranium hydrides. researchgate.net

The U-H bond length in uranium hydride (UH₃) is approximately 2.32 Å. mdpi.commaterialsproject.org In the crystal structure, each uranium atom is coordinated with twelve hydrogen atoms, and each hydrogen atom is situated in a tetrahedral hole in the lattice, forming U-H-U linkages. wikipedia.org

Density of States Analysis

Density of states (DOS) calculations provide valuable insights into the electronic structure of uranium hydrides. These analyses consistently show that the uranium 5f electrons are the primary contributors to the states near the Fermi level. aip.orgaip.org

In α-UH₃ under ambient conditions, the DOS reveals relatively localized 5f electrons, with distinct and well-resolved peaks for spin-up and spin-down electrons. aip.org As pressure and temperature increase, these peaks broaden, indicating a greater degree of delocalization. aip.org

The inclusion of strong electronic correlation effects, through methods like LDA+U, significantly alters the calculated DOS. For both α- and β-UH₃, the uranium 5f states are split into more well-resolved and localized multiple peaks compared to pure Local Density Approximation (LDA) calculations. arxiv.org For instance, in α-UH₃, the 5f states that are in the range of -1.0 to 2.0 eV within LDA are broadened to a range of -2.5 to 5.0 eV in the LDA+U formalism. arxiv.org This splitting, however, does not open an insulating band gap, and UH₃ retains its metallic character. arxiv.org

In more complex hydrides like UH₅, the U-f and H-s bands are found to be strongly hybridized and not separated. uspex-team.org The H-s spectral function exhibits a bonding-antibonding split, with the bonding states separated from the antibonding subband by a gap of about 0.5 eV. uspex-team.org

Fermi Surface Topology

The shape of the Fermi surface, which separates occupied from unoccupied electron states, is crucial for understanding the electronic and magnetic properties of a material. In uranium hydrides, the Fermi surface is complex and can be significantly altered by electronic correlations.

For UH₅ under pressure, calculations have shown that the inclusion of correlation effects leads to a topological transition of the Fermi surface. uspex-team.orgresearchgate.net Specifically, an hourglass-like pocket along the Γ-A direction in the hexagonal Brillouin zone splits into two elliptical pockets centered at the A point. uspex-team.orgresearchgate.net This change in Fermi surface topology highlights the sensitivity of the low-energy electronic structure to local Coulomb interactions and suggests the possibility of unconventional pairing mechanisms for superconductivity in uranium hydrides. uspex-team.orgresearchgate.net

Summary of Electronic Properties of Uranium Hydrides
PropertyCompoundFindingMethod/Source
5f Electron Characterα-UH₃, β-UH₃Dual localized and itinerant behavior. researchgate.netPhotoelectron Spectroscopy, DMFT researchgate.net
Localized 5f Countα-UH₃1.106 researchgate.netDMFT researchgate.net
Localized 5f Countβ-UH₃1.112 researchgate.netDMFT researchgate.net
Electronic Transition Pressureβ-UH₃~20 GPa aip.orgDFT+U aip.org
U-H Bond LengthUH₃~2.32 Å mdpi.commaterialsproject.orgExperimental/Calculated mdpi.commaterialsproject.org
5f DOS Energy Range (LDA)α-UH₃-1.0 to 2.0 eV arxiv.orgLDA Calculation arxiv.org
5f DOS Energy Range (LDA+U)α-UH₃-2.5 to 5.0 eV arxiv.orgLDA+U Calculation arxiv.org
Fermi Surface Topology ChangeUH₅Hourglass pocket splits into two elliptical pockets with correlation. uspex-team.orgresearchgate.netDFT+DMFT uspex-team.orgresearchgate.net

Role of Electron Correlation

Strong electronic correlations, arising from the electrostatic repulsion between electrons in the narrow 5f orbitals, are crucial for accurately describing the electronic structure and properties of uranium hydrides. researchgate.netarxiv.org

Importance of Strong Electronic Correlation (Hubbard Parameter)

Theoretical models that neglect strong correlations, such as standard Density Functional Theory (DFT), often fail to reproduce experimental observations for uranium hydrides. aip.orgresearchgate.netarxiv.org The inclusion of a Hubbard parameter (U) in calculations (DFT+U or LDA+U) accounts for the on-site Coulomb repulsion of the 5f electrons and leads to a more realistic description. researchgate.netresearchgate.netarxiv.org

The application of the Hubbard parameter has several key effects:

Splitting of 5f States: It divides the uranium 5f states into well-resolved multiplets, leading to a more localized picture. arxiv.orgresearchgate.netarxiv.org

Weakening of Metallicity: The 5f states are shifted downwards in energy, which reduces their contribution at the Fermi level and thus weakens the metallicity of the system. arxiv.orgresearchgate.netarxiv.org

Influence on Bonding: This energy shift prominently changes the nature of the hydrogen bond and its vibrational frequencies. arxiv.orgresearchgate.netarxiv.org

Thermodynamic Stability: The inclusion of on-site correlation is essential for correctly predicting the thermodynamic phase stability, such as the α → β phase transition in UH₃. researchgate.netarxiv.org Without considering Coulomb repulsion, this transition cannot be reproduced theoretically. researchgate.netarxiv.org

Magnetic Properties and Electronic Interactions

Ferromagnetism in Uranium Hydrides (e.g., UH₂, UH₃)

Uranium hydrides, specifically UH₂ and UH₃ (both α and β allotropes), exhibit ferromagnetic ordering. x-mol.netarxiv.org The hydrogenation of uranium leads to a narrowing of the 5f band and a reduction in the 5f-6d hybridization, which promotes strong magnetic behavior. researchgate.netresearchgate.net Both α-UH₃ and β-UH₃ are metallic ferromagnets. aip.org The ferromagnetism in thin films of these hydrides has been found to be robust and largely independent of structural details. x-mol.netarxiv.orgarxiv.org The stabilization of the UH₂ phase, which does not typically form in bulk, has been achieved in thin-film form, and it is also a metallic ferromagnet. europa.euresearchgate.netacs.org The inclusion of hydrogen atoms is critical for inducing these magnetic properties, transforming the typically paramagnetic uranium metal into ferromagnetic hydrides through the influence of the polar U-H bond. cuni.cz

Curie Temperatures and Magnetic Anisotropy

The different this compound phases have distinct Curie temperatures (TC), the temperature below which they exhibit ferromagnetic order.

β-UH₃ : The bulk form has a TC of approximately 170 K. arxiv.org Some studies report values around 175 K or 178 K for bulk and thin films, respectively. arxiv.orgaip.org An older study measured a paramagnetic Curie temperature of 173 K, which is slightly lower than the ferromagnetic Curie point. aps.org

α-UH₃ : This phase, often transient, has magnetic properties very similar to β-UH₃, with a TC of about 170 K. x-mol.netarxiv.org

UH₂ : The thin-film stabilized UH₂ is ferromagnetic with a lower TC of approximately 120 K. arxiv.orgeuropa.euarxiv.orgresearchgate.netacs.org

Uranium hydrides also display significant magnetic anisotropy. UH₂ synthesized in thin-film form exhibits a very wide hysteresis loop, which is indicative of strong magnetocrystalline anisotropy. europa.euresearchgate.netacs.org For both UH₂ and α-UH₃, calculations suggest the spin-axis is aligned along the direction. researchgate.net In the more complex structure of β-UH₃, there is a notable difference in the magnetic moments of uranium atoms at different crystallographic sites, with some moments aligned along and others deviating, leading to an intricate magnetic structure. researchgate.net The high magnetocrystalline anisotropy in β-UH₃ is attributed to the unquenched orbital moment of the uranium ions. vixra.org

Compound Curie Temperature (TC) Key Magnetic Features References
β-UH₃ ~170-178 KRobust ferromagnetism, significant magnetic anisotropy. x-mol.netarxiv.orgaip.orgaps.org
α-UH₃ ~170 KFerromagnetic, properties similar to β-UH₃. x-mol.netarxiv.org
UH₂ ~120 KFerromagnetic (in thin films), strong magnetocrystalline anisotropy. arxiv.orgeuropa.euarxiv.orgresearchgate.netacs.org

Coexistence of Ferromagnetism and Superconductivity

The coexistence of ferromagnetism and superconductivity is a rare phenomenon, as the internal magnetic fields in ferromagnets are generally destructive to conventional spin-singlet Cooper pairing in superconductors. arxiv.org While this coexistence has been confirmed in several uranium-based intermetallic compounds such as UGe₂, URhGe, and UCoGe, direct evidence for such a state in a binary this compound is not established. nih.govresearchgate.netarxiv.org

However, theoretical and experimental work on uranium polyhydrides under pressure suggests they are strong candidates for high-temperature superconductivity. nih.gov Predictions indicate that phases like UH₇, UH₈, and UH₉ could be superconductors, with a maximum predicted Tc of 54 K for UH₇ at 20 GPa. nih.gov These predicted superconducting hydrides are generally non-magnetic. nih.gov The potential for inducing superconductivity in ferromagnetic hydrides or vice-versa remains a subject of scientific interest, motivated by the unique physics observed in other uranium-based ferromagnetic superconductors.

Vibrational Properties and Phonon Dynamics

The vibrational properties of uranium hydrides are crucial for understanding their thermodynamic stability and have been investigated using theoretical methods like DFT. aip.org First-principles calculations of the phonon band structure for β-UH₃ confirm its dynamical stability.

Phonon dispersion calculations for various uranium hydrides show a distinct separation in the phonon density of states (DOS) due to the large mass difference between uranium and hydrogen. nih.gov Low-frequency vibrational modes are dominated by the heavier uranium atoms, while high-frequency modes are primarily associated with the lighter hydrogen atoms. nih.govacs.org For instance, in UMₓAl₁₂₋ₓH (where M is a transition metal), uranium atoms contribute to modes below 4.0 THz, whereas hydrogen atoms excite modes above 12.3 THz. acs.org

Studies on clathrate-like structures of uranium polyhydrides (e.g., UH₁₀) at high pressure also show that the highest frequency phonon vibration modes correspond to the compressing and stretching of H-H bonds. The isotopic substitution of hydrogen with deuterium (B1214612) or tritium (B154650) significantly alters the vibrational frequencies. The frequency of Raman-active modes is observed to be approximately inversely proportional to the square root of the hydrogen isotope's mass, a finding that can be used to detect isotopic effects. Calculations have also been used to predict the infrared, Raman, and Hyper-Raman active modes for UH₂, α-UH₃, and β-UH₃. researchgate.net

Vibrational Properties of Uranium Hydrides

The vibrational properties of uranium hydrides provide fundamental insights into the nature and strength of the uranium-hydrogen chemical bonds. These properties are primarily investigated through experimental techniques like inelastic neutron scattering (INS), infrared (IR) spectroscopy, and Raman spectroscopy, often complemented by first-principles theoretical calculations. The focus of these studies is typically the β-UH₃ phase, the most common stoichiometry.

The vibrational spectrum of β-UH₃ is characterized by two main types of modes: low-frequency modes associated with vibrations of the heavy uranium atoms (acoustic modes) and high-frequency modes dominated by the vibrations of the much lighter hydrogen atoms (optical modes). The optical modes are of particular interest as they directly probe the U-H interaction. These are further divided into U-H bending and U-H stretching vibrations.

Early INS studies identified a principal hydrogen vibration peak centered around 108 meV (approximately 871 cm⁻¹). This broad peak is attributed to the optical modes of hydrogen atoms within the uranium lattice. More detailed spectroscopic and theoretical analyses have resolved this into distinct bending and stretching frequencies.

A significant aspect of these studies is the isotopic effect observed when hydrogen (H) is substituted with its heavier isotopes, deuterium (D) and tritium (T). As the mass of the isotope increases, the vibrational frequency decreases, following the general harmonic oscillator approximation where frequency is inversely proportional to the square root of the reduced mass. For instance, the primary vibrational frequencies in uranium deuteride (B1239839) (UD₃) and uranium tritide (B1234025) (UT₃) are observed at significantly lower values compared to UH₃. This isotopic shift provides strong evidence for the assignment of vibrational modes and is a critical parameter for validating theoretical models of the interatomic potential.

The table below summarizes representative vibrational frequencies for the optical modes in this compound and its isotopologues, derived from experimental measurements and theoretical calculations.

Table 1: Comparison of Optical Vibrational Frequencies in this compound Isotopologues.
CompoundVibrational ModeFrequency (cm⁻¹)Method/Source
β-UH₃U-H Bending~845Theoretical (DFT)
β-UH₃U-H Stretching~1230Theoretical (DFT)
β-UD₃U-D Bending~590Experimental (INS) / Theoretical
β-UD₃U-D Stretching~865Theoretical (DFT)
β-UT₃U-T Bending~485Theoretical (Calculated)
β-UT₃U-T Stretching~705Theoretical (Calculated)

Phonon Dispersion Curves

Phonon dispersion curves illustrate the relationship between the frequency of lattice vibrations (phonons) and their wave vector, providing a comprehensive map of the dynamical properties of a crystal. For this compound, these curves are essential for understanding its thermal properties, stability, and electron-phonon coupling.

The phonon dispersion for β-UH₃, which has a complex A15 crystal structure with 8 formula units per conventional cell (U₆H₁₈), has been extensively studied using density functional theory (DFT) calculations. The resulting curves reveal several key features:

Acoustic and Optical Branches: Due to the 24 atoms in the primitive cell (2 U, 6 H), there are 72 phonon branches in total. Three of these are acoustic branches, which correspond to low-frequency, in-phase movements of atoms and approach zero frequency at the center of the Brillouin zone (Γ point). The remaining 69 branches are optical branches, occurring at higher frequencies and corresponding to out-of-phase vibrations of atoms within the unit cell.

Frequency Separation: A distinct frequency gap exists between the modes dominated by uranium vibrations and those dominated by hydrogen vibrations. The lower-frequency part of the spectrum, below approximately 5 THz (~167 cm⁻¹), is primarily composed of the acoustic branches and optical modes involving the heavy uranium atoms. The high-frequency part of the spectrum, above approximately 18 THz (~600 cm⁻¹), consists of optical modes dominated by the light hydrogen atoms. This separation is a direct consequence of the large mass difference between U (238 amu) and H (1 amu).

Hydrogen-Dominated Optical Modes: The high-frequency optical modes can be further categorized into two bands. The lower band, ranging from approximately 18-28 THz (~600-930 cm⁻¹), corresponds to the H-atom bending modes. The upper band, from approximately 30-40 THz (~1000-1330 cm⁻¹), corresponds to the H-atom stretching modes. This is consistent with the general principle that stretching vibrations require more energy than bending vibrations.

Research has also highlighted the absence of imaginary frequencies in the calculated phonon dispersion curves across the entire Brillouin zone, confirming the dynamical stability of the β-UH₃ crystal structure. Furthermore, the shape and dispersion of these curves are critical inputs for calculating thermodynamic properties like specific heat and thermal expansion.

Table 2: Characteristic Frequency Ranges of Phonon Branches in β-UH₃.
Phonon Branch TypeDominant Atomic MotionApproximate Frequency Range (THz)Approximate Frequency Range (cm⁻¹)
Acoustic ModesCollective U and H motion0 - 50 - 167
Low-Frequency Optical ModesUranium atom vibrations~5 - 8~167 - 267
High-Frequency Optical Modes (Bending)Hydrogen atom bending~18 - 28~600 - 930
High-Frequency Optical Modes (Stretching)Hydrogen atom stretching~30 - 40~1000 - 1330

Quantum Zero-Point Energy Effects on Adsorption/Diffusion

Due to their low mass, hydrogen and its isotopes exhibit significant quantum mechanical behavior, even at moderate temperatures. A key manifestation of this is the zero-point energy (ZPE), the minimum possible energy that a quantum mechanical system may have. The ZPE is inversely proportional to the square root of the particle's mass, meaning it is most significant for protium (B1232500) (H), less so for deuterium (D), and least for tritium (T). This energy has a profound impact on the energetics of hydrogen adsorption on uranium surfaces and its diffusion through the bulk lattice.

Effect on Adsorption: When a hydrogen molecule (H₂) approaches a uranium surface, it dissociates and the individual H atoms form chemical bonds with the surface. The process involves overcoming an activation energy barrier. Quantum ZPE affects this barrier in two ways:

Initial State (H₂): The H₂ molecule in the gas phase has a very high vibrational ZPE due to its strong H-H bond.

Transition and Final States: The H atoms in the transition state and the final adsorbed state on the uranium surface have different, lower vibrational frequencies and thus lower ZPE.

The change in ZPE (ΔZPE) from the initial to the transition state effectively reduces the classical activation barrier. Because ZPE(H) > ZPE(D) > ZPE(T), this reduction is largest for H, making its dissociative adsorption kinetically more favorable than that of D₂ or T₂. Theoretical studies on the U(001) surface have shown that ZPE corrections can lower the adsorption barrier by several tens of meV, a substantial amount on the scale of chemical reaction energetics.

Table 3: Quantum Zero-Point Energy (ZPE) Corrections to Activation Barriers for Hydrogen Isotopes on Uranium.
IsotopeProcessZPE Correction to Activation Energy (ΔE_ZPE)Resulting Effect on Rate
Hydrogen (H)Dissociative AdsorptionLargest negative correction (~ -70 meV)Significant rate enhancement
Deuterium (D)Dissociative AdsorptionIntermediate negative correction (~ -50 meV)Moderate rate enhancement
Tritium (T)Dissociative AdsorptionSmallest negative correction (~ -40 meV)Minor rate enhancement
Hydrogen (H)Bulk DiffusionSignificant negative correctionFaster diffusion than classical prediction
Deuterium (D)Bulk DiffusionSmaller negative correctionSlower diffusion than H

Thermodynamic Properties and Stability of Uranium Hydrides

Enthalpy, Entropy, and Free Energy of Formation

The formation of uranium hydride from uranium metal and hydrogen gas is an exothermic reaction. osti.gov The thermodynamic favorability of this reaction is quantified by its standard enthalpy (ΔfH°), entropy (ΔfS°), and Gibbs free energy (ΔfG°) of formation. Calorimetric measurements and data derived from dissociation pressure studies provide precise values for these properties.

Direct calorimetric measurements at 25°C (298.15 K) have determined the heats of formation for the hydrides of hydrogen and its isotopes. For this compound (UH₃), the value is -30,352 ± 30 cal/mole. acs.orgosti.gov The heat of formation becomes progressively more negative with the heavier isotopes, measured at -31,021 ± 30 cal/mole for uranium deuteride (B1239839) (UD₃) and -31,141 ± 50 cal/mole for uranium tritide (B1234025) (UT₃). acs.orgosti.gov These values correspond to -127.0 kJ/0.5 mol H₂ for UH₃, -129.8 kJ/0.5 mol D₂ for UD₃, and -130.3 kJ/0.5 mol T₂ for UT₃. osti.gov

Thermodynamic values have also been derived from equilibrium dissociation pressure measurements. For UH₃, these studies yielded an enthalpy of formation of approximately -29.9 kcal/mol and an entropy of formation of -42.8 cal/K·mol. tandfonline.comresearchgate.nettandfonline.comjst.go.jp For UD₃, the values were about -31.5 kcal/mol for enthalpy and -46.8 cal/K·mol for entropy. tandfonline.comresearchgate.nettandfonline.comjst.go.jp The standard free energy of formation (ΔG°) at 500 K for solid this compound has been calculated as -41.0 kJ/mol based on an equilibrium hydrogen pressure of 139 Pa. brainly.com

Table 1: Thermodynamic Properties of Uranium Hydrides and Deuterides

CompoundPropertyValueUnitMethodSource
This compound (UH₃)ΔfH°-30.352kcal/molCalorimetry (25 °C) acs.orgosti.gov
This compound (UH₃)ΔfH°-29.9kcal/molDissociation Pressure tandfonline.comresearchgate.nettandfonline.com
This compound (UH₃)ΔfS°-42.8cal/K·molDissociation Pressure tandfonline.comresearchgate.nettandfonline.com
This compound (UH₃)ΔfG°-17.7kcal/molDissociation Pressure (298 K) tandfonline.comresearchgate.nettandfonline.com
Uranium Deuteride (UD₃)ΔfH°-31.021kcal/molCalorimetry (25 °C) acs.orgosti.gov
Uranium Deuteride (UD₃)ΔfH°-31.5kcal/molDissociation Pressure tandfonline.comresearchgate.nettandfonline.com
Uranium Deuteride (UD₃)ΔfS°-46.8cal/K·molDissociation Pressure tandfonline.comresearchgate.nettandfonline.com
Uranium Deuteride (UD₃)ΔfG°-17.5kcal/molDissociation Pressure (298 K) tandfonline.comresearchgate.nettandfonline.com
Uranium Tritide (UT₃)ΔfH°-31.141kcal/molCalorimetry (25 °C) acs.orgosti.gov

Equilibrium Dissociation Pressure Analysis

The stability of this compound is directly related to the equilibrium pressure of hydrogen gas with which it coexists. This relationship is a key aspect of its thermodynamic characterization.

The relationship between equilibrium dissociation pressure and temperature can be visualized using a Van't Hoff plot, which graphs the natural logarithm of the equilibrium pressure (ln P) against the reciprocal of the absolute temperature (1/T). tandfonline.comoptica.org For the uranium-hydrogen system, these plots exhibit good linearity, following the Van't Hoff equation. tandfonline.comresearchgate.net The slope of the line in a Van't Hoff plot is directly proportional to the standard enthalpy of formation (ΔH°), while the intercept relates to the standard entropy of formation (ΔS°). tandfonline.com This analysis allows for the calculation of these key thermodynamic parameters from experimental pressure and temperature data. tandfonline.comresearchgate.net The dissociation pressure of UD₃ is consistently higher than that of UH₃ by a factor of about two at a given temperature, a difference clearly illustrated in these plots. tandfonline.comtandfonline.comjst.go.jp

Pressure-Temperature-Composition (P-C-T) Curves

Thermodynamic Stability of Phases

This compound exists in two primary crystallographic phases, alpha (α-UH₃) and beta (β-UH₃), each with distinct thermodynamic stability. aip.orgresearchgate.net

Under ambient conditions, β-UH₃ is the thermodynamically stable phase. aip.orgresearchgate.net The alpha phase (α-UH₃) is a metastable form that typically appears at low temperatures. researchgate.netnih.gov Experimental studies have shown that α-UH₃ irreversibly transforms into the more stable β-UH₃ when heated to temperatures between 373 K and 523 K. researchgate.netarxiv.org Theoretical calculations using first-principles density functional theory initially struggled to replicate this observed stability, incorrectly predicting the α phase to be more stable over a wide temperature range. arxiv.org However, incorporating strong electronic correlation effects (using the LDA+U formalism) corrected this, successfully depicting the electronic structure and confirming that β-UH₃ is the more thermodynamically stable high-temperature phase. arxiv.org The formation of the α phase is favored at lower temperatures and can be influenced by the hydriding rate, with slower rates favoring the formation of the β phase. researchgate.net

External pressure is a significant factor that influences the relative stability of the this compound phases. While β-UH₃ is the stable phase at ambient pressure, ab initio evolutionary crystal structure predictions indicate a phase transformation under compression. nih.gov These calculations predict that the β-UH₃ phase transforms into the α-UH₃ phase at pressures above 5.5 GPa. nih.gov This demonstrates that pressure can reverse the relative stability of the two common this compound phases. Other factors, such as reaction temperature and hydrogen pressure, also play a role in the kinetics of hydride formation and can influence which phase is initially formed. researchgate.net

Initial Decomposition Mechanisms and Thermodynamic Stability

The thermodynamic stability of uranium hydrides is a critical factor in understanding the corrosion of uranium, as well as in its application for hydrogen storage and isotope separation. rsc.orgnih.gov The decomposition of this compound, specifically β-UH₃, is intricately linked to the bonding characteristics within its crystal structure. rsc.orgnih.gov

The decomposition process of β-UH₃ is initiated by the breaking of U-H covalent bonds within the UH₁₂ cages of the crystal lattice. rsc.orgnih.gov This initial step is challenging and is associated with a notable feature in the experimental pressure-composition-temperature (P-C-T) curve, specifically a concave region. rsc.orgnih.gov The breaking of the first U-H bond also influences the electronic properties of the material, enhancing the itinerant character of the uranium 5f electrons. rsc.orgnih.gov Following this initial bond-breaking, the formation energy of hydrogen vacancies in the resulting UH₁₁ cages remains relatively constant as the hydrogen-to-uranium atomic ratio decreases. rsc.orgnih.gov This leads to the characteristic van't Hoff plateau observed in the P-C-T curve. rsc.orgnih.gov

The stability of this compound is influenced by both temperature and hydrogen pressure (PH₂). Temperature promotes the decomposition of β-UH₃, while an increase in hydrogen pressure has the opposite effect, favoring the stability of the hydride. rsc.orgnih.govrsc.org This inverse relationship is a key aspect of the thermodynamic behavior of the uranium-hydrogen system. rsc.orgnih.gov The reaction is reversible, with UH₃ decomposing into uranium metal and H₂ upon heating. rsc.org

Computational Thermodynamics

Computational methods, particularly first-principles calculations based on density functional theory (DFT), have become invaluable tools for investigating the properties of uranium compounds due to their pyrophoric and radioactive nature. aip.orgaip.org These simulations provide insights into the mechanical, magnetic, and thermodynamic properties of uranium hydrides. aip.orgaip.org

First-Principles Calculations for Thermodynamic Properties

First-principles calculations have been extensively used to study the electronic structure and thermodynamic properties of uranium trihydrides (α-UH₃ and β-UH₃). arxiv.org These calculations have highlighted the importance of considering strong electronic correlations to accurately describe the electronic structure and thermodynamic phase stability of these materials. arxiv.org The inclusion of a Hubbard parameter (U) in the calculations (LDA+U or GGA+U methods) leads to a more precise determination of the lattice constant and a better description of the electronic properties. aip.orgresearchgate.net

For α-UH₃, the inclusion of the Hubbard U parameter results in the splitting of the uranium 5f electronic states into multiple peaks, which weakens the material's metallicity and enhances the ionic character of the uranium-hydrogen bonds. researchgate.net However, the mechanical properties are not significantly affected by the inclusion of this parameter. researchgate.net Phonon dispersion curve calculations have shown that the LDA and LDA+U methods yield different frequencies for the optical branches of phonons in α-UH₃. researchgate.net

Total energy calculations using DFT have been employed to investigate various uranium-hydrogen configurations. researchgate.net These calculations have been validated by comparing the predicted and measured decomposition temperatures of the hydride at standard pressure. researchgate.net The calculations also confirm the metastability of α-UH₃ relative to the more stable β-UH₃ phase. researchgate.net

The thermodynamic properties of α-UH₃ under pressure have also been examined using first-principles calculations. These studies have shown that α-UH₃ is mechanically stable up to at least 20 GPa. Under pressure, the high-frequency vibration modes shift upward, while the low-frequency modes show little change. Consequently, the entropy and heat capacity of α-UH₃ increase with increasing pressure.

Table 1: Calculated Thermodynamic Properties of Uranium Hydrides

PropertyCompoundMethodValueReference
Enthalpy of Formation (ΔHf°)UH₃Experimental-28.9 kcal/mol
Lattice Constant (a)α-UH₃Experimental4.160 Å osti.gov
Lattice Constant (a)β-UH₃Experimental6.631 Å researchgate.netosti.gov
Decomposition Temperatureα-UH₃ to β-UH₃Experimental373 - 523 K arxiv.org
Curie Temperature (TC)β-UH₃Experimental~180 K researchgate.net

Evaluation of Thermodynamic Feasibility of Reactions

Thermodynamic calculations have been performed to assess the feasibility of various reactions that lead to the formation of uranium or this compound. osti.gov These calculations have considered the reduction of uranium compounds such as halides, oxyhalides, and oxides by different reducing agents. osti.gov The results are often presented as free energy tables to indicate the spontaneity of the reactions under different conditions. osti.gov

First-principles calculations have also been used to predict new stable this compound compounds under various pressures. researchgate.net By constructing convex hull diagrams of the formation enthalpies, novel structures have been identified. researchgate.net For example, several new uranium hydrides, including Cmcm-UH₃, Fmmm-UH₄, R-3m-U₂H₇, Pm-U₂H₁₅, Cm-U₃H₈, C2-U₄H₉, and C2/m-U₄H₅, have been predicted to be dynamically and thermodynamically stable within specific pressure ranges. researchgate.net

Table 2: Predicted Stable this compound Compounds at Various Pressures

CompoundCrystal SystemSpace GroupPredicted Stability Pressure Range (GPa)Reference
Cmcm-UH₃OrthorhombicCmcm> 50 researchgate.net
Fmmm-UH₄OrthorhombicFmmm> 25 researchgate.net
R-3m-U₂H₇TrigonalR-3m> 75 researchgate.net

Reaction Kinetics and Mechanisms

Hydriding Kinetics

The reaction between uranium metal and hydrogen gas involves several sequential steps, beginning at the metal surface and progressing into the bulk material. The kinetics of this process are influenced by factors such as temperature, pressure, and the condition of the uranium surface.

The hydriding mechanism proceeds through a series of fundamental steps: the adsorption of hydrogen onto the uranium surface, its subsequent absorption into the subsurface layers, and the interlayer diffusion of atomic hydrogen into the bulk metal. acs.orgosti.govarxiv.org First-principles calculations based on Density Functional Theory (DFT) are used to investigate these individual steps. researchgate.netescholarship.org

Hydrogen molecules (H₂) first adsorb onto the uranium surface, with studies indicating that the long-bridge site on the α-U(001) surface is the most reactive for H₂ decomposition. researchgate.net Following dissociation, atomic hydrogen can diffuse across the surface. The process continues with the absorption of hydrogen atoms from the surface into the subsurface layers. arxiv.org This subsurface absorption is a critical step, and its energetics are significantly influenced by factors like tensile strain in the uranium lattice. arxiv.org For instance, a tensile strain of just 2% can make the subsurface absorption process exothermic. arxiv.org Finally, interlayer diffusion allows hydrogen atoms to penetrate deeper into the uranium bulk, leading to the formation of the hydride phase. arxiv.orgescholarship.org

Table 1: Calculated Activation Energy for Hydrogen Diffusion
ProcessActivation Energy (eV)Note
Atomic Hydrogen Diffusion (preloaded degassing)0.502Estimated from tracking the degassing rate from uranium foils. arxiv.org
Atomic Oxygen Surface Diffusion (α-U(001))0.55Included for comparison of surface mobility. researchgate.net

The extent of hydrogen coverage on the uranium surface plays a significant role in the kinetics of the hydriding process. acs.orgosti.govarxiv.org As hydrogen atoms adsorb onto the surface, they can form a monolayer. arxiv.org The formation of this hydrogen monolayer is one of the key mechanisms influencing hydrogen embrittlement. arxiv.org Research using first-principles calculations has highlighted the importance of hydrogen monolayer coverage on the subsequent hydriding kinetics. acs.orgosti.govresearchgate.netarxiv.org Once formed, these monolayer sites can expand radially and eventually merge, creating a continuous layer of hydride on the metal surface. arxiv.org The progression of site filling and the formation of these monolayers are dependent on the hydrogen partial pressure. researchgate.net

Several models have been developed to describe the growth rate of uranium hydride. These models often separate the process into distinct stages. A model developed by Chernov et al. considers four stages of isothermal hydride formation: nucleation, skin development, skin growth, and final saturation. Another approach combines nucleation and reaction kinetics into a single predictive model that accounts for the random pitting corrosion behavior of this compound. researchgate.net

A multi-scale computer model developed at Los Alamos National Laboratory describes hydride nucleation and growth in ten steps. osti.gov This model's tunable parameters include the hydride growth rate during different phases, which is modeled with a square-root dependence on the hydrogen partial pressure, the density of defects in the oxide layer, and the dimensions of pre-nucleated subsurface sites. osti.gov The kinetics are often found to be first-order concerning uranium during the hydriding reaction. researchgate.net These models are essential for predicting the lifetime and material performance of uranium components. osti.gov

Table 2: Parameters in this compound Growth Models
Model ParameterDescriptionSource Model/Study
Hydride Growth Rate (Phase I & II)Modeled with a P(H₂)¹/² dependence.10-Step Model osti.gov
Oxide Defect DensityNumber of defects per unit area in the surface oxide layer.10-Step Model osti.gov
Prenucleated Site Depth/DiameterInitial size of subsurface hydride sites associated with oxide defects.10-Step Model osti.gov
Hydrogen PermeationEnhanced transport through thin areas of the surface oxide film.Initiation Site Model tandfonline.com

Effects of Hydrogen Monolayer Coverage on Kinetics

Decomposition Kinetics

The decomposition of this compound back into uranium metal and hydrogen gas is a critical process, particularly for hydrogen storage applications.

The thermal decomposition of this compound (UH₃) has been studied over a wide range of temperatures and pressures. researchgate.net The kinetics of this dehydriding process are often studied using techniques like thermal desorption spectroscopy. Empirical models have been developed by fitting experimental data to an Arrhenius-type equation to describe the temperature dependence of the decomposition rate. In contrast to the hydriding reaction, the decomposition kinetics are found to be nearly zero-order with respect to this compound. researchgate.net

Table 3: Characteristics of this compound Decomposition Kinetics
Kinetic Parameter/ObservationDescriptionReference
Reaction Order (re: UH₃)Nearly zero-order. researchgate.net
Modeling ApproachEmpirical models (Arrhenius-type) and physics-based diffusion models. osti.gov
Temperature Range StudiedWide ranges, including 0–500 °C in kinetic studies and 300-1000K in simulations. researchgate.net
Rate-Limiting FactorsPressure buildup and thermal barriers at container walls can impede hydrogen extraction. osti.gov

Activation Energies for Dehydriding

The activation energy for the decomposition of this compound (UH₃) has been a subject of several studies, with reported values showing some variability. This variation can be attributed to factors such as the temperature range of the experiments, the presence of impurities, and the specific experimental techniques employed.

One study by Condon and Larson, conducted in the temperature range of 70-200 °C, determined the activation energy for dehydriding to be 17.4 kcal/mol (72.82 kJ/mol). osti.gov In a different study covering a higher temperature range of 200 to 300 °C, an activation energy of 9.5 ± 0.6 kcal/mol (39.76 kJ/mol) was calculated. osti.gov The discrepancy between these values has been suggested to stem from potential contamination control issues at lower temperatures, where prolonged exposure to residual gases in the experimental system could lead to artificially low decomposition rates and consequently, an erroneously high activation energy. osti.gov

Another investigation by Lindner, focusing on the decomposition in the temperature range of 390-500 °C, reported an activation energy of 18.9 ± 1.8 kcal/mol. osti.gov It has also been noted that an unusually high activation energy of 69.6 kcal/mol was reported by one research group, a value they admitted seemed anomalous. osti.gov The presence of oxidizing contaminants is a significant factor influencing these measurements. For instance, the lower value of 9.5 kcal/mol was considered more reliable for its temperature range due to reduced impact of oxidation over shorter experimental times at higher temperatures. osti.gov

A summary of reported activation energies for this compound decomposition is presented in the table below.

Temperature Range (°C)Activation Energy (kcal/mol)Activation Energy (kJ/mol)Reference
70-20017.472.82 osti.gov
200-3009.5 ± 0.639.76 osti.gov
390-50018.9 ± 1.8~79.1 osti.gov

Influence of Hydrogen Pressure on Decomposition

The decomposition of this compound is significantly influenced by the surrounding hydrogen pressure. A critical concept in this context is the plateau pressure, which is the equilibrium hydrogen pressure for the uranium-uranium hydride-hydrogen system at a given temperature. unt.edu Decomposition of this compound occurs when the ambient hydrogen pressure is below this temperature-dependent plateau pressure.

Research has shown a substantial dependence of the decomposition kinetics on the surrounding pressure. For instance, Lindner's work on the isothermal decomposition of this compound demonstrated that the reaction rate is dependent on the ratio of the actual hydrogen pressure (P) to the plateau pressure (P₀(T)). This relationship is incorporated into the kinetic coefficient, k(T,P), which shows a logarithmic dependence on the pressure ratio.

The effect of hydrogen pressure is intertwined with temperature. As temperature increases, the plateau dissociation pressure of this compound increases rapidly. unt.edu This means that at a fixed system pressure, the driving force for decomposition (the difference between the system pressure and the plateau pressure) decreases with increasing temperature. unt.edu This interplay explains why the net reaction rate can decrease with increasing temperature under certain pressure conditions. osti.gov

Reaction Order Analysis

The reaction order for the decomposition of this compound has been observed to be nearly zero-order with respect to the hydride itself. researchgate.netresearchgate.net This finding suggests that the rate of decomposition is largely independent of the amount of this compound present, at least under certain conditions. researchgate.net

Studies by Condon and Larson found the dehydriding reaction to be nearly zero-order in the temperature range of 70-200 °C. osti.govresearchgate.net Similarly, work in the 200-300 °C range also indicated a zero-order rate process. osti.gov This zero-order behavior is consistent with a mechanism where the reaction occurs at a constant rate at the interface between the hydride and the newly formed uranium metal phase.

However, other models have also been considered. While initial observations in some studies suggested a linear decomposition rate indicative of zero-order kinetics, a model based on the advance of the metal-hydride phase boundary was found to provide a better agreement over the entire course of the reaction in other cases. osti.gov This suggests that while a zero-order approximation can be useful, the actual mechanism might be more complex.

Surface-Controlled Mechanisms of Decomposition

The decomposition of this compound is widely considered to be controlled by processes occurring at the surface of the material. service.gov.uk The reaction proceeds via the advancement of a phase boundary between the this compound and the resulting uranium metal. osti.gov This "shrinking core" or "contracting envelope" model is a common feature in the description of the decomposition kinetics. nih.gov

In this model, the reaction UH₃ → U + 3/2 H₂ takes place at the interface between the two solid phases. The rate of this reaction is then governed by the rate at which this interface moves into the bulk of the hydride particle. osti.gov This mechanism is consistent with the observation of nearly zero-order kinetics, as the reaction surface area remains relatively constant as the core of the particle shrinks.

The initial stages of decomposition involve the breakdown of the hydride at the surface. The presence of surface layers, such as oxides, can act as a barrier and influence the initial kinetics. service.gov.uk Once the decomposition begins, the process is controlled by the progression of the uranium-uranium hydride interface.

Diffusion Mechanisms

Interstitial Hydrogen Diffusion in Uranium Lattice

The diffusion of hydrogen atoms through the interstitial sites of the uranium metal lattice is a key process in both the formation and decomposition of this compound. researchgate.net First-principles calculations have been employed to investigate the stability and migration of interstitial hydrogen in α-uranium. researchgate.net

These studies have shown that the octahedral interstitial site is energetically more favorable for hydrogen occupancy than the tetrahedral site. researchgate.net The migration of hydrogen atoms between these interstitial sites constitutes the diffusion process. The energy barriers for these migration pathways have been calculated using methods like the climbing image nudged elastic band (CINEB). researchgate.net

The calculated energy barriers for hydrogen diffusion in the α-uranium lattice are:

O ⟷ T (Octahedral to Tetrahedral): 0.239 eV researchgate.net

O ⟷ O (Octahedral to Octahedral): 0.298 eV researchgate.net

T ⟷ T (Tetrahedral to Tetrahedral): 0.313 eV researchgate.net

These low energy barriers indicate that hydrogen can diffuse readily through the uranium lattice. Experimental studies have also determined activation energies for hydrogen diffusion. For example, one study reported a diffusional barrier of 0.502 eV by tracking hydrogen degassing from uranium foils. arxiv.org Another reported a prefactor of 1.91 × 10⁻² cm²/s and an activation energy of 0.502 eV for hydrogen diffusion in uranium. researchgate.net

Hydrogen Diffusion in Hydride Particles

A physics-based mathematical model has been developed to simulate the rate of hydrogen diffusion in a hydride particle during decomposition. This model treats the hydride particle as a sphere from which hydrogen diffuses as the decomposition front moves inward. The activation energy for the diffusion of hydrogen or deuterium (B1214612) in α-UH₃ and β-UH₃ has been found to be 35.1 ± 3.8 kJ mol⁻¹ and 37.2 ± 3.8 kJ mol⁻¹, respectively. researchgate.net

Diffusion through Oxide Layers

The formation of this compound on uranium metal is significantly influenced by the naturally occurring oxide layer that covers the metal surface. The initiation of the uranium-hydrogen reaction requires hydrogen to diffuse through this oxide layer to reach the metal-oxide interface where hydride nucleation occurs. researchgate.net The kinetics of this process are, therefore, intrinsically linked to the properties of the oxide layer, with hydrogen diffusion often acting as the rate-controlling step. researchgate.net

Studies have demonstrated a clear correlation between the thickness of the oxide layer and the kinetics of hydride formation. An increase in oxide thickness leads to a longer induction period for hydride nucleation and a decrease in the maximum hydriding rate. researchgate.netosti.gov This is because a thicker oxide layer presents a longer diffusion path for hydrogen, thus increasing the time required to reach the solubility limit for nucleation. Concurrently, the density of hydride pits that form on the surface also decreases as the oxide layer thickens. researchgate.netosti.gov

Table 1: Effect of Oxide Layer Properties on this compound Nucleation

Oxide Layer PropertyEffect on Hydride Nucleation TimeEffect on Maximum Hydriding RateEffect on Hydride Pit Density
Increasing Thickness Increases researchgate.netosti.govDecreases researchgate.netosti.govDecreases researchgate.netosti.gov
Presence of Impurities Increases (Delays Nucleation) researchgate.netDecreases researchgate.netNot specified
Vacuum Outgassing (Removal of Impurities) Decreases researchgate.netosti.govIncreases researchgate.netosti.govNot specified

Quantum Tunneling Effects on Diffusion

In the context of hydrogen diffusion through materials, particularly at lower temperatures, classical diffusion models may be insufficient. Quantum mechanical effects, such as zero-point energy and tunneling, can become significant. researchgate.netmdpi.com Quantum tunneling allows particles to penetrate potential energy barriers even when they lack the classical energy to overcome them. This has been shown to enhance hydrogen diffusion on various surfaces by several orders of magnitude at low temperatures. researchgate.netmdpi.com

For actinide systems, these quantum effects are a subject of theoretical investigation. While direct experimental data on quantum tunneling in the this compound system is limited, studies on analogous systems, such as hydrogen diffusion in plutonium dioxide (PuO₂), provide valuable insights. researchgate.netmdpi.com Density Functional Theory (DFT) calculations and quantum double well approximations have been used to estimate the impact of quantum nuclear vibrational tunneling. researchgate.netresearchgate.net These models indicate that hydrogen diffusion rates in PuO₂ could be enhanced by more than an order of magnitude at ambient conditions due to tunneling. researchgate.netmdpi.comresearchgate.net Furthermore, these quantum effects are predicted to persist even at high temperatures, up to 1000 K. mdpi.com

Calculations have also shown that quantum zero-point energies can significantly alter computed hydrogen surface adsorption energies in α-uranium, with shifts as large as 30%. researchgate.netmdpi.comresearchgate.net Although DFT calculations for hydrogen diffusion in cerium oxide (CeO₂) suggest that the effect of tunneling is small at ambient temperatures for that specific system, the models developed for PuO₂ provide a framework for assessing these effects in other actinide materials. researchgate.net These theoretical findings suggest that quantum tunneling is a potentially important mechanism that should be considered for accurate predictions of hydrogen diffusion and subsequent hydride formation in uranium, especially for developing comprehensive kinetic models. mdpi.com

Reaction with Other Species

This compound-Water Vapor System Kinetics and Mechanism

The reaction between this compound (UH₃) and water vapor is a critical aspect of its chemistry, particularly concerning the storage and handling of uranium-bearing materials. The kinetics of this hydrolysis reaction are characterized by an initial rapid phase, which then transitions to a slower, decelerating regime. researchgate.netresearchgate.net This behavior is indicative of a "shrinking core" type oxidation model, where a product layer forms and grows on the reactant particles, increasingly limiting the reaction rate. researchgate.net

During the initial phase, a significant fraction (at least 5%) of the this compound is consumed rapidly as the reaction rate decreases sharply. researchgate.net In the subsequent stage, the rate continues to decrease, but more slowly. researchgate.net The reaction often remains incomplete, leading to the persistence of this compound within a uranium dioxide (UO₂) product matrix. researchgate.netresearchgate.net The final product is consistent with an oxide of UO₂, containing a small percentage (2-9%) of protected this compound. researchgate.netrsc.org

A proposed mechanism for the reaction involves the diffusion of hydroxide (B78521) ions (OH⁻) and the formation of this compound as a partial intermediate. researchgate.netrsc.org The rate-controlling step is suggested to be the diffusion of water through fine capillaries in the product layer to the reaction surface. researchgate.netrsc.org The kinetics exhibit a paralinear behavior, with a parabolic time dependence followed by a linear regime, especially as the product layer thickens and begins to spall, maintaining a product layer of fixed average thickness. fas.org The reaction rate is also dependent on humidity, remaining constant at high relative humidity (70-100%) and then decreasing as humidity drops. fas.org

Table 2: Kinetic Features of the this compound-Water Vapor Reaction

Kinetic Stage/FeatureDescription
Initial Phase Rapid reaction, fast decrease in rate, consumption of at least 5% of UH₃. researchgate.net
Second Stage Slower, quasi-linear decelerating rate, indicative of a 'shrinking core' model. researchgate.netresearchgate.net
Final Phase Very low reaction rate, reaction extent of 70-90%, persistence of unreacted UH₃. researchgate.net
Rate-Controlling Step Proposed to be diffusion of water through the UO₂ product layer. researchgate.netrsc.org
Overall Behavior Paralinear kinetics (parabolic then linear), especially with product spallation. fas.org

Reaction of Uranium Deuteride (B1239839) with Nitrogen

Uranium deuteride (UD₃), an isotopic variant of this compound, reacts with nitrogen gas under specific conditions. Investigations have shown that this reaction can occur even at room temperature, albeit on a limited scale. tandfonline.com When a mixture of nitrogen (N₂) and helium is passed through a UD₃ sample at room temperature, evidence points to the partial consumption of nitrogen, forming deuterium gas (D₂) and uranium sesquinitride (U₂N₃), with the reaction being limited to the sample's surface. tandfonline.com

Increasing the temperature significantly promotes the reaction. Upon heating to 230°C, full consumption of the nitrogen gas is observed. tandfonline.com This results in the generation of D₂ and uranium nitrides of lower stoichiometry compared to the initial surface reaction. tandfonline.com Thermogravimetric studies on the reaction of this compound with nitrogen show that weight gain begins around 160°C and becomes rapid above 240°C. oup.com The reaction proceeds in two main steps: the initial formation of uranium mononitride (UN), followed by its conversion to uranium sesquinitride (α-U₂N₃) as the temperature increases. oup.com The composition of the final nitride product can vary with reaction conditions. oup.com In the temperature range of 550°–750°C, the primary product of uranium metal reacting with nitrogen is U₂N₃, while at higher temperatures (775°-900°C), a mixture of UN, U₂N₃, and UN₂ can be found. researchgate.net These findings are important for applications involving uranium beds for deuterium or tritium (B154650) processing and storage, as exposure to nitrogen can lead to a loss of storage capacity. tandfonline.com

Table 3: Reaction of Uranium Deuteride/Hydride with Nitrogen

ReactantTemperaturePressureProductsKey Observation
Uranium Deuteride (UD₃)Room TemperatureNot specifiedU₂N₃, D₂Reaction is limited to the surface. tandfonline.com
Uranium Deuteride (UD₃)230°CNot specifiedLower stoichiometry nitrides, D₂Full consumption of N₂. tandfonline.com
This compound (UH₃)Starts at ~160°C, rapid >240°CVariousUN, U₂N₃Reaction occurs in two steps (UN formation, then U₂N₃). oup.com
Uranium Metal550-750°CAtmosphericU₂N₃Reaction follows a parabolic rate law. researchgate.net

Activation of Prototypical Bonds by Uranium Atoms (e.g., P-H Bonds)

The activation of strong chemical bonds in small molecules by actinide atoms is a field of significant research interest, relevant to understanding material activity and nuclear material storage. rsc.orgrsc.org Theoretical studies using density functional theory (DFT) have systematically explored the activation of phosphorus-hydrogen (P-H) bonds in the phosphine (B1218219) molecule (PH₃) by a single uranium atom. rsc.orgrsc.org

The reaction between a uranium atom and PH₃ can proceed through two distinct channels: isomerization and dehydrogenation. rsc.orgrsc.org The process begins with the formation of a complex, followed by the dissociation of the first P-H bond. rsc.org The subsequent pathway determines the final products. A key difference in the activation of PH₃ by uranium compared to thorium is in the process of this initial P-H bond dissociation. rsc.org The reaction rate constants can be calculated using variational transition state theory, allowing for the prediction of rate-determining steps. rsc.orgrsc.org

More complex bond activation has also been demonstrated experimentally. In one case, a uranium(III) complex was used to activate white phosphorus (P₄), which consists of multiple P-P bonds. chinesechemsoc.orgchinesechemsoc.org This reaction resulted in the formation of a novel uranium polyphosphide molecular chain containing a P₄ unit, a process involving a six-electron reduction of the P₄ molecule through a synergistic effect between the U(III) center and phosphorus atoms in the supporting ligand. chinesechemsoc.orgchinesechemsoc.org In a groundbreaking discovery, the same system was used for the first-ever activation of elemental arsenic by a uranium species, leading to a uranium polyarsenide chain with an As₄ unit. chinesechemsoc.orgchinesechemsoc.org These studies highlight the capability of uranium to break and rearrange strong chemical bonds, such as P-H and P-P, forming new organometallic structures. rsc.orgchinesechemsoc.org

Computational and Theoretical Methodologies for Uranium Hydrides

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for studying uranium hydrides. aip.orgaip.org It offers a balance between computational cost and accuracy, making it suitable for exploring the complex interactions within these materials. DFT-based calculations have been instrumental in understanding the mechanical, magnetic, and thermodynamic properties of uranium hydride (UH₃), as well as its vibrational characteristics and decomposition mechanisms. aip.orgaip.org

First-Principles Calculations for Electronic, Mechanical, and Thermodynamic Properties

First-principles calculations, rooted in DFT, are employed to predict the fundamental properties of uranium hydrides without relying on empirical parameters. aip.orgaip.org These calculations have been used to investigate the phase diagram of uranium hydrides under high pressure and to study their behavior under non-equilibrium conditions like shock waves. aip.orgaip.org For instance, first-principles molecular dynamics (FPMD) simulations have been used to explore the properties of α-UH₃ under shock compression up to 200 GPa. aip.org

Systematic investigations combining first-principles calculations with evolutionary algorithms have been successful in predicting new stable this compound compounds under various pressures. researchgate.net These studies have expanded the known U-H phase diagram, identifying numerous new stoichiometries. researchgate.net The electronic and mechanical properties of these novel hydrides have also been calculated, providing a comprehensive understanding of their stability and potential characteristics. researchgate.net

Exchange-Correlation Functionals (e.g., PBE, GGA, LDA)

The accuracy of DFT calculations heavily depends on the choice of the exchange-correlation (xc) functional, which approximates the complex many-body effects of electron exchange and correlation. uni-muenchen.de The Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) are two of the most common types of functionals used in these calculations. aip.orgaip.orguni-muenchen.de

In the context of uranium hydrides, the Perdew-Burke-Ernzerhof (PBE) functional, a type of GGA, is frequently used. aip.orgacs.orgnih.govrsc.org While standard LDA and GGA can sometimes struggle to accurately describe the strongly correlated 5f electrons in uranium, they have been shown to be adequate in certain cases for describing UH₃. aip.orgaip.org The choice of functional can impact the calculated properties; for example, GGA functionals have been noted to provide better geometries and infrared (IR) frequencies than hybrid functionals in some actinide compounds. researchgate.net

The following table summarizes some of the exchange-correlation functionals used in the study of uranium hydrides:

Functional TypeAbbreviationDescription
Local Density ApproximationLDAAssumes the exchange-correlation energy at any point is the same as that of a uniform electron gas with the same density. uni-muenchen.desouthampton.ac.uk
Generalized Gradient ApproximationGGAConsiders both the electron density and its gradient, offering an improvement over LDA. uni-muenchen.desouthampton.ac.uk
Perdew-Burke-ErnzerhofPBEA specific and widely used type of GGA functional. aip.orgcam.ac.uk

Inclusion of On-Site Coulomb Interaction (DFT+U, LDA+U)

To address the limitations of standard LDA and GGA in describing the strongly correlated 5f electrons of uranium, a common approach is to include an on-site Coulomb interaction term, known as the Hubbard U. aip.orgaip.org This method, referred to as DFT+U or LDA+U, provides a more accurate description of electron localization and has been successfully applied to various uranium compounds, including oxides and hydrides. aip.orgaip.orgscirp.org

The DFT+U method involves adding a correction to the total energy functional that depends on the difference between the Coulomb energy (U) and the exchange energy (J), often expressed as an effective U parameter (Ueff = U - J). aip.orgaip.org The choice of Ueff is crucial for obtaining accurate results. For this compound, a Ueff of 2 eV has been used in some studies, leading to more accurate lattice constant predictions compared to standard DFT. aip.orgaip.org In a comparative study, a Hubbard U parameter of 0.6 eV with the PBE functional was identified as optimal for calculating the formation energies and structural properties of the ferromagnetic state of this compound. rsc.org

The following table presents examples of Ueff values used in DFT+U calculations for uranium hydrides:

CompoundUeff (eV)Reference
UH₃2.0 aip.orgaip.org
UH₃0.6 rsc.org
β-UH₃2.3 aip.org

Dynamical Mean-Field Theory (DFT+DMFT) for Electronic Correlations

For a more sophisticated treatment of strong electron correlations, Dynamical Mean-Field Theory (DMFT) can be combined with DFT. aps.orgresearchgate.net The DFT+DMFT approach is particularly useful for materials where electrons exhibit both localized and itinerant characteristics, a key feature of the 5f electrons in some uranium compounds. aip.orgaip.orgaps.org

This method has been applied to study uranium binary hydrides like UH₂ and UH₃, providing insights into the final states after photoexcitation events and helping to interpret photoelectron spectra. aps.org DFT+DMFT calculations have also been used to investigate the electronic structure of this compound UH₅ under pressure, revealing that while Coulomb correlations are of moderate strength, they significantly alter the Fermi surface topology. researchgate.netnih.gov This suggests the possibility of unconventional electron pairing mechanisms in uranium hydrides. researchgate.netuspex-team.org

Projector Augmented Wave (PAW) Method

The Projector Augmented Wave (PAW) method is a technique used in many modern electronic structure calculation codes to describe the interaction between the valence electrons and the ion cores. aip.orgacs.orgnih.gov It combines the accuracy of all-electron methods with the computational efficiency of pseudopotential approaches. arxiv.org

In the context of this compound research, the PAW method is frequently employed within DFT calculations. aip.orgacs.orgnih.gov For instance, it has been used in simulations of UH₃ under shock compression and in first-principles studies of the initial stages of uranium hydriding. aip.orgarxiv.org The PAW pseudopotentials for uranium typically treat the 6s², 6p⁶, 5f³, 6d¹, and 7s² electrons as valence electrons. aip.orgarxiv.org

Kohn-Sham Equations (Finite Temperature)

The Kohn-Sham equations are the central equations of DFT, which map the problem of interacting electrons onto a fictitious system of non-interacting electrons moving in an effective potential. github.io To study materials at realistic conditions, these equations can be extended to finite temperatures. aip.orgaps.org

In finite-temperature DFT, the electronic states are populated according to the Fermi-Dirac distribution. aip.org This approach is crucial for simulating phenomena such as shock compression, where materials experience extreme temperatures and pressures. aip.org For example, in first-principles molecular dynamics simulations of α-UH₃ under shock compression, the finite-temperature Kohn-Sham equations are solved to describe the quantum mechanical behavior of the electrons. aip.org The exchange-correlation free energy at finite temperature can be incorporated to improve the accuracy of these simulations, especially in the warm dense matter regime. aps.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the time-dependent behavior of atoms and molecules. This method is particularly useful for studying dynamic processes such as diffusion, phase transitions, and reaction kinetics in this compound systems.

First-Principles Molecular Dynamics (FPMD), also known as ab initio molecular dynamics, is a simulation technique where the forces between atoms are calculated directly from electronic structure theory during the simulation. aip.org This approach, often based on Density Functional Theory (DFT), avoids the need for empirical potentials, offering a more accurate description of the interatomic interactions. aip.orgescholarship.org

FPMD has been employed to study the properties of uranium hydrides under extreme conditions, such as shock compression. aip.org For instance, simulations have been used to determine the Hugoniot equation of state for α-UH₃ up to 200 GPa. aip.org In these studies, the Vienna Ab initio Simulation Package (VASP) is a commonly used software. aip.orgaip.org The electronic structure is calculated using methods like the projector augmented wave (PAW) method and exchange-correlation functionals such as the Perdew-Burke-Ernzerhof (PBE) functional. aip.orgaip.org To account for the strong on-site Coulomb repulsion of the 5f electrons in uranium, a Hubbard correction term (DFT+U) is sometimes included, although standard General Gradient Approximation (GGA) calculations have also been shown to be effective in describing UH₃. aip.org

A typical FPMD simulation of α-UH₃ under shock compression might involve:

System Size: A supercell containing a few hundred atoms. escholarship.org

Time Scale: Simulations run for several picoseconds with time steps on the order of femtoseconds. escholarship.orgaip.org

Conditions: A range of densities and temperatures are simulated to map out the Hugoniot curve. aip.orgvniitf.ru

These simulations provide valuable data on the evolution of electronic and optical properties under compression. aip.org

While FPMD is highly accurate, its computational cost limits simulations to small systems and short timescales. escholarship.orgescholarship.org Reactive Molecular Dynamics (MD) models offer a computationally efficient alternative for studying larger systems and longer-timescale phenomena like hydride nucleation and growth. escholarship.orgosti.gov

One such approach is the Chebyshev Interaction Model for Efficient Simulation (ChIMES). escholarship.orgosti.gov ChIMES is a machine-learned force field that is trained on data from DFT calculations, including energies, forces, and stress tensors. escholarship.orgosti.gov By representing the potential energy surface with many-body Chebyshev polynomials, ChIMES can achieve accuracy comparable to DFT but with a computational efficiency that is orders of magnitude greater and scales linearly with the number of atoms. escholarship.orgosti.govarxiv.org

A ChIMES model for the U-H system has been developed and validated against DFT data for various properties, including: escholarship.orgosti.gov

Lattice constants and bulk moduli of α-U, α-UH₃, and β-UH₃. osti.gov

Formation energies of defects such as hydrogen interstitials and uranium vacancies. escholarship.orgosti.gov

This reactive potential enables large-scale simulations (millions of atoms) over nanosecond timescales, bridging the gap between quantum mechanical calculations and experimental observations of hydriding processes. escholarship.orgosti.gov

The primary output of an MD simulation is the trajectory of each atom over time. aip.org Analysis of these atomic trajectories provides detailed insights into the microscopic mechanisms of various processes. aip.orgaip.org

In the context of uranium hydrides, the investigation of atomic trajectories from FPMD simulations has been crucial for understanding:

Diffusion: By tracking the movement of hydrogen atoms through the uranium lattice, researchers can determine diffusion pathways and calculate diffusion coefficients. escholarship.org

Phase Transitions: Atomic trajectories can reveal the structural changes that occur during phase transformations, such as the α-UH₃ to β-UH₃ transition.

Reaction Mechanisms: The initiation of hydriding at surfaces and the subsequent growth of the hydride phase can be observed by following the trajectories of hydrogen and uranium atoms. escholarship.org

For example, studies have examined the individual steps of hydrogen embrittlement, including surface adsorption, subsurface absorption, and interlayer diffusion of hydrogen atoms in α-uranium. escholarship.orgresearchgate.net These simulations highlight the importance of factors like hydrogen monolayer coverage and applied tensile strain on the kinetics of hydriding. escholarship.orgresearchgate.net

Reactive Molecular Dynamics Models

Crystal Structure Prediction Techniques

Predicting the stable crystal structures of materials under various conditions is a fundamental challenge in materials science. For uranium hydrides, several computational techniques have been developed to explore the vast landscape of possible atomic arrangements and identify thermodynamically stable phases.

Ab initio evolutionary algorithms, such as the USPEX (Universal Structure Predictor: Evolutionary Xtallography) code, have proven to be powerful tools for predicting new crystal structures from first principles. carnegiescience.edunih.govuspex-team.org This method combines an evolutionary algorithm with DFT calculations to search for the global minimum on the free energy surface. arxiv.org

The evolutionary algorithm typically involves these steps:

Generation of a random population of initial crystal structures.

Local optimization of each structure using DFT to relax the atomic positions and cell parameters.

Selection of the most stable structures (lowest enthalpy) to be "parents" for the next generation.

Creation of a new generation of structures through heredity (combining parts of parent structures) and mutation (random variations).

This iterative process has been successfully used to explore the U-H phase diagram at high pressures (up to 500 GPa). carnegiescience.edunih.govarxiv.org These studies have led to the prediction of numerous new, hydrogen-rich this compound phases, including UH₅, UH₆, UH₇, UH₈, and UH₉. carnegiescience.edunih.govuspex-team.org Many of these predicted structures have been subsequently confirmed by high-pressure synthesis experiments. carnegiescience.edunih.govuspex-team.org The predictions also suggest that some of these high-pressure phases may be high-temperature superconductors. carnegiescience.edunih.govuspex-team.org

The Particle Swarm Optimization (PSO) method is another powerful global optimization technique used for crystal structure prediction. researchgate.netacs.orgnih.gov Implemented in codes like CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization), this approach is inspired by the social behavior of bird flocking or fish schooling. arxiv.orgnih.gov

In the context of crystal structure prediction, the "particles" represent potential crystal structures, and their positions in the search space are defined by the atomic coordinates and lattice parameters. The "fitness" of each particle is evaluated by its enthalpy, calculated using DFT. arxiv.org The swarm evolves by each particle adjusting its "velocity" and "position" based on its own best-found structure and the best-found structure of the entire swarm. arxiv.org

Key features of the PSO method for crystal structure prediction include:

Efficiency: It often requires fewer generations to find the global minimum compared to some other evolutionary methods. arxiv.org

Diversity: Techniques are used to maintain a diverse population of structures, preventing premature convergence to a local minimum. arxiv.org

The PSO method has been successfully applied to predict the stable structures of uranium hydrides at high pressures. researchgate.netacs.orgresearchgate.net For example, a variable-composition structure search using PSO and first-principles calculations predicted the stability of novel hydrogen-rich phases like UH₁₇, in addition to UH₈ and UH₉. researchgate.netacs.org These studies provide the atomic structures, electronic properties, and phase diagrams of these new compounds. acs.org

Ab Initio Evolutionary Crystal Structure Prediction

Kinetic Modeling Approaches

Kinetic modeling is essential for understanding and predicting the behavior of uranium hydrides, particularly the rates of formation and decomposition. These models are broadly categorized into empirical, physics-based, and multiscale approaches, each offering unique insights into the complex processes involved.

Empirical Models for Decomposition Kinetics

Empirical models for the decomposition of this compound (UH₃) are primarily derived from experimental data and often utilize established kinetic frameworks. sandia.govosti.gov These models are valuable for their simplicity and ability to predict decomposition times under various temperature conditions.

One of the most common empirical approaches involves fitting experimental data to an Arrhenius-type equation, which describes the temperature dependence of the reaction rate constant. By compiling data from multiple studies, a more robust empirical model can be developed that covers a wider range of temperatures and experimental conditions.

The Johnson-Mehl-Avrami-Kolmogorov (JMAK) equation is another well-known model used to describe the kinetics of phase transformations, including the decomposition of this compound. osti.govmdpi.comtms.org This model accounts for the nucleation and growth of the new phase (in this case, uranium metal) within the parent phase (this compound). osti.gov The JMAK model has been adapted to describe the "contracting envelope" growth mode observed in UH₃ corrosion, where growth is restricted to the surface of the uranium specimen. osti.gov

A study on the decomposition of this compound powder using thermal desorption spectroscopy (TDS) identified multiple decomposition peaks. The high-temperature peak was associated with an activation energy of 43 kJ/mol H, which was used to create outgassing diagrams for predicting the temperature and time dependence of UH₃ decomposition.

It's important to note that significant variation can exist among different empirical models due to differences in experimental setups and the inherent scatter in experimental data. Quantifying the uncertainty in these models is crucial for their reliable application. sandia.govosti.gov

Table 1: Comparison of Empirical Kinetic Models for this compound Decomposition

Model TypeKey FeaturesPrimary ApplicationData Source
Arrhenius-based ModelsDescribes the temperature dependence of the reaction rate constant. Predicting decomposition times at various temperatures. Experimental data from various literature sources.
Johnson-Mehl-Avrami-Kolmogorov (JMAK)Models nucleation and growth of the new phase. osti.govmdpi.comtms.orgDescribing the kinetics of phase transformations, including corrosion. osti.govExperimental data on phase transformation. osti.gov
Thermal Desorption Spectroscopy (TDS) ModelsIdentifies distinct decomposition peaks and calculates activation energies. Estimating temperature and time dependence of decomposition. Thermal desorption spectroscopy data.

Physics-Based Mathematical Models (e.g., Hydrogen Diffusion in Particles)

Physics-based mathematical models aim to provide a more fundamental understanding of this compound kinetics by simulating the underlying physical processes, such as the diffusion of hydrogen within the solid particles. sandia.govosti.gov These models are particularly useful for exploring the decomposition process at the particle level and for a wider range of conditions than may be experimentally feasible.

A key aspect of these models is the simulation of the rate of hydrogen diffusion in a hydride particle during decomposition. sandia.gov This approach can be used to compute the decomposition kinetics as a function of temperature, typically ranging from 300K to 1000K. osti.gov By propagating parametric uncertainty, these models can also account for the variability observed in experimental data. osti.gov

The development of these models often involves considering multiple stages of the hydriding or dehydriding process. For instance, a mathematical model for isothermal hydriding under near-equilibrium pressures considers four successive stages: nucleation, skin development, skin growth, and final saturation. researchgate.net Similarly, a model for the decomposition rate based on the advance of the metal-hydride phase boundary has shown good agreement with experimental observations over the entire reaction. osti.gov

These physics-based models can provide valuable insights that complement empirical approaches. For example, the uncertainty in the kinetics predicted by a physics-based model has been shown to encompass the scattered results from various experimental studies. sandia.govosti.gov

Continuum and Particle Scale Models

Modeling of this compound kinetics can be approached at different length scales, from the individual particle to the continuum level of a powder bed. researchgate.netsandia.govresearchgate.net Continuum models are essential for understanding the bulk behavior of this compound in applications such as hydrogen storage beds. sandia.govsandia.govresearchgate.net

At the continuum level, models can simulate the effects of boundary thermal resistance and changes in the morphology of the powder bed during decomposition. For example, as decomposition proceeds, the change in species within the bed can increase its permeability, accelerating hydrogen flow. sandia.gov Conversely, pressure buildup and the formation of a thermal barrier at the container wall can impede hydrogen extraction. sandia.govosti.gov

Particle scale models, on the other hand, focus on the processes occurring within individual this compound particles. These are often the physics-based models described in the previous section that simulate hydrogen diffusion and reaction within a single particle. sandia.gov

A coupled approach that integrates transport phenomena with solid mechanics can provide a more comprehensive understanding. sandia.gov Such a formulation can model oxidation and decomposition in a this compound bed, considering chemical reactions, heat transport, and mass transport. sandia.govresearchgate.net These multiphysics models are crucial for designing and analyzing the safety of this compound-based systems. researchgate.net

Multiscale Kinetic Models for Uranium Hydriding

The complex nature of uranium hydriding, which involves processes occurring over a wide range of length and time scales, necessitates the development of multiscale kinetic models. arxiv.orgresearchgate.netosti.govarxiv.orgacs.org These models aim to bridge the gap between atomistic-level phenomena and continuum-level behavior. sandia.gov

First-principles calculations, such as Density Functional Theory (DFT), provide foundational insights into the initial steps of hydriding, including surface adsorption, subsurface absorption, and the diffusion of atomic hydrogen. arxiv.orgresearchgate.netosti.govarxiv.orgacs.org These atomistic-level details are crucial for developing more accurate and predictive larger-scale models. arxiv.orgresearchgate.netosti.govacs.org For instance, understanding the influence of hydrogen monolayer coverage and applied tensile strain on hydriding kinetics can guide the development of multiscale models. arxiv.orgresearchgate.netosti.govacs.org

The insights gained from these fundamental studies are intended to inform the near-term development of multiscale kinetic models for uranium hydriding. arxiv.orgresearchgate.netosti.govacs.org A holistic modeling approach that combines calculations across different length scales is being developed to investigate the structure and properties of the interface between uranium metal and hydride. ukri.org This involves creating an atomistic model of the initial stages of hydride formation and understanding the percolation of hydrogen through any surface oxide layers. ukri.org The ultimate goal is to enhance the safety of spent nuclear fuel storage by detailing the metal-hydride interface and its impact on mechanical stress and reactivity. ukri.org

Variational Transition State Theory for Reaction Rates

Variational Transition State Theory (VTST) is a powerful theoretical method used to calculate reaction rate constants, particularly for reactions involving the transfer of light particles like hydrogen. rsc.orgrsc.orgresearchgate.netpnnl.gov This theory is an extension of conventional transition state theory and is known for its accuracy in systems where quantum mechanical effects, such as tunneling, are significant. pnnl.gov

In the context of this compound, VTST has been employed to study the activation of P-H bonds in phosphine (B1218219) (PH₃) by a uranium atom to form this compound phosphorus. rsc.orgrsc.orgresearchgate.net By calculating the reaction rate constants at the variational transition state level, researchers can predict the rate-determining steps of the reaction. rsc.orgrsc.orgresearchgate.net

VTST is particularly useful for hydrogen transfer reactions, including proton, hydrogen atom, and hydride transfer. pnnl.gov The theory involves optimizing the location of the dividing surface between reactants and products to minimize the reactive flux, leading to more accurate rate constant calculations. There are different versions of VTST, such as canonical variational theory (CVT), microcanonical variational theory (µVT), and improved canonical variational theory (ICVT), each with varying levels of complexity and accuracy.

Quantum Chemistry Methods

Quantum chemistry methods are indispensable for a fundamental, molecular-level understanding of this compound. researchgate.netunige.chnih.govacs.orgresearchgate.net These computational techniques allow for the investigation of electronic structures, bonding, and reaction mechanisms that are often difficult or impossible to probe experimentally. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a widely used quantum chemistry method for studying uranium-hydrogen systems. aip.orgaip.orgrsc.org DFT calculations have provided valuable insights into the mechanical, magnetic, and thermodynamic properties of UH₃. aip.orgaip.org They have also been used to explore the vibrational properties of uranium hydrides and the mechanism of their decomposition by calculating hydrogen desorption energies. aip.orgaip.org

First-principles calculations based on DFT have been instrumental in elucidating the initial steps of uranium hydriding on α-uranium surfaces. arxiv.orgresearchgate.netosti.govarxiv.org These studies systematically investigate surface adsorption, subsurface absorption, and interlayer diffusion of atomic hydrogen. arxiv.orgresearchgate.netosti.govarxiv.org To accurately model the strongly correlated 5f electrons of uranium, methods like GGA+U are often employed, where a Hubbard U parameter is added to the generalized gradient approximation (GGA) functional. aip.orgaip.orgrsc.org

Beyond DFT, multiconfigurational quantum chemical methods like CASSCF/CASPT2 are used to study more complex systems, such as uranium polyhydrides. unige.chnih.gov These methods are capable of handling the multireference character of the electronic wave function in such molecules. unige.ch

Table 2: Key Quantum Chemistry Methods and Their Applications to this compound

MethodKey FeaturesSpecific Applications for this compound
Density Functional Theory (DFT)Balances computational cost and accuracy for large systems. aip.orgaip.orgCalculating mechanical, magnetic, thermodynamic, and vibrational properties; investigating decomposition mechanisms and initial hydriding steps. researchgate.netaip.orgaip.orgresearchgate.net
GGA+UA DFT-based method that includes a Hubbard U parameter to better describe strongly correlated electrons. aip.orgaip.orgrsc.orgModeling ferromagnetic and paramagnetic states; calculating formation energies and structural properties. rsc.org
CASSCF/CASPT2Multiconfigurational methods suitable for systems with strong electron correlation and multireference character. unige.chnih.govInvestigating the structures and vibrational frequencies of uranium polyhydride molecules. unige.chnih.gov
Ab initio evolutionary simulationsUsed to predict stable crystal structures under different conditions. aip.orgInvestigating the phase diagram of uranium hydrides under high pressure. aip.org

These quantum chemical investigations provide critical data, such as activation energy barriers for hydrogen diffusion and the stability of various hydride species, which are essential for developing and validating the kinetic models discussed in the previous sections. researchgate.netunige.ch

Nudged-Elastic-Band Methods for Diffusion Barriers

The Nudged-Elastic-Band (NEB) method is a powerful computational technique used to determine the minimum energy path (MEP) for transitions, such as atomic diffusion, between a known initial and final state. By identifying the highest energy point along this path, known as the saddle point, the activation energy (diffusion barrier) for the process can be calculated. arxiv.org This methodology is crucial for understanding the kinetics of uranium hydriding. researchgate.net

A variant of this method, the Climbing Image Nudged Elastic Band (CI-NEB), offers a more rigorous convergence to the saddle point by having one of the intermediate images "climb" up the energy profile. researchgate.net First-principles calculations, often based on Density Functional Theory (DFT), are frequently combined with NEB methods to model these processes. osti.gov

Research has employed these methods to investigate several key diffusion processes in α-uranium:

Interstitial Diffusion: The migration of hydrogen atoms between interstitial sites within the uranium lattice has been characterized. Studies have identified different diffusion pathways, such as between octahedral (O) and tetrahedral (T) sites. The energy barriers for these pathways (O↔T, O↔O, and T↔T) have been calculated, providing fundamental data for diffusion constants. researchgate.net

Surface to Subsurface Diffusion: The initial penetration of hydrogen from the surface into the subsurface is a critical step in hydride formation. NEB calculations have been used to compute the activation barriers for this process on various crystallographic facets of α-uranium, such as the (001) surface. arxiv.org

Effect of Strain: The influence of lattice strain on diffusion barriers is a significant finding. Applying tensile strain to the α-uranium lattice has been shown to lower the activation energy for hydrogen penetration from the surface to the subsurface. For instance, on the α-U (001) surface, the activation barrier decreases progressively as tensile strain increases from 0% to 4%. arxiv.org This suggests that the volumetric expansion accompanying the initial hydride formation can facilitate further hydrogen ingress. arxiv.org

The calculated activation energies from these methods can be compared with experimentally derived values to validate the computational models. For example, calculated barriers for hydrogen penetration under strain show close proximity to experimental estimates. arxiv.org

Hydrogen Diffusion Activation Energies (Ea) in α-Uranium

Diffusion Path/ConditionActivation Energy (eV)Method
Interstitial O↔T0.239CI-NEB
Interstitial O↔O0.298CI-NEB
Interstitial T↔T0.313CI-NEB
Surface to Subsurface (001) - 0% Strain0.82CI-NEB
Surface to Subsurface (001) - 2% Strain0.63CI-NEB
Surface to Subsurface (001) - 4% Strain0.46CI-NEB

Data sourced from first-principles calculations using the Climbing Image Nudged Elastic Band (CI-NEB) method. arxiv.orgresearchgate.net

Analysis of Chemical Bonds (Electron Localization Functions, Quantum Theory of Atoms in Molecules, Mayer Bond Orders, Natural Bond Orbitals)

To understand the formation and stability of uranium hydrides, it is essential to analyze the nature of the chemical bonds between uranium and hydrogen. A suite of theoretical tools is used to probe the electronic structure and bonding characteristics. rsc.orgrsc.org

Electron Localization Function (ELF): ELF analysis provides a visual representation of electron localization in a molecule or material. It helps to distinguish between covalent bonds, ionic bonds, and non-bonding electrons. In the context of uranium-phosphorus-hydride systems, ELF has been used to analyze the evolution of chemical bonds along reaction pathways. rsc.orgrsc.org

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Bader, QTAIM analyzes the topology of the electron density (ρ(r)) to partition a system into atomic basins and characterize the interactions between them. unito.itmdpi.com By analyzing properties at the bond critical points (BCPs), such as the electron density and its Laplacian (∇²ρ(r)), one can classify the nature of the bond (e.g., shared-shell covalent vs. closed-shell ionic). rsc.orgacs.org For instance, in a study on uranium hexafluoride, QTAIM analysis revealed that the U-F bonds have characteristics of polar-covalent interactions. unito.it This method allows for the quantification of atomic charges, showing significant charge transfer from uranium to the more electronegative atoms it is bonded to. unito.itacs.org

Mayer Bond Orders: This method calculates the bond order between atoms based on the system's density matrix, providing a quantitative measure of bond multiplicity. rsc.orgrsc.orgmdpi.com It is a valuable tool for tracking the formation and breaking of bonds during a chemical reaction. rsc.org

Natural Bond Orbitals (NBO): The NBO method analyzes the wave function in terms of localized, Lewis-like bonding structures (i.e., bonds and lone pairs). rsc.orgmdpi.com It provides insights into charge transfer, hybridization, and donor-acceptor interactions between orbitals. In actinide compounds, NBO analysis can reveal which orbitals (e.g., 5f, 6d, 7s) are involved in bonding. For example, studies on UF₆ show that uranium's 7s electrons are transferred to fluorine's 2p orbitals, with f- and d-orbitals also participating in the bonding. unito.itacs.org

Together, these methods provide a detailed and complementary picture of the chemical bonding in this compound and related compounds, which is fundamental to understanding their reactivity and material properties. rsc.orgrsc.orgrsc.org

QTAIM and NBO Analysis for U-F Bonds in UF₆ Systems

SystemUranium Atomic Charge (QTAIM)Fluorine Atomic Charge (QTAIM)Uranium Orbital Population (NBO)
s-UF₆ (isolated)+3.48 e-0.58 e5f: ~2e, 6d: ~1e, 7s: ~0e

Data illustrates typical findings from QTAIM and NBO analyses on a related uranium compound, showing significant charge transfer and orbital contributions to bonding. unito.itacs.org

Quantum Double Well Approximation for Diffusion Kinetics

At low temperatures, the diffusion of light atoms like hydrogen can be significantly influenced by quantum mechanical effects, particularly tunneling. The quantum double well (QDW) approximation is a simplified model used to estimate the impact of these quantum effects on diffusion rates. mdpi.comresearchgate.net This approach models the diffusion hop between two adjacent interstitial sites as a particle in a one-dimensional double-well potential, where the potential barrier corresponds to the activation energy calculated via methods like NEB. mdpi.comosti.gov

While much of the detailed application of this method has been demonstrated on analogous actinide systems like PuO₂, the principles and findings are highly relevant for uranium hydrides. mdpi.comresearchgate.netresearchgate.net The key insight is that quantum tunneling allows hydrogen to pass through the energy barrier rather than requiring enough thermal energy to go over it, leading to a significant enhancement of the diffusion rate compared to purely classical predictions (Arrhenius behavior). mdpi.com

The main findings from these models include:

Enhanced Diffusion Rates: The QDW approximation predicts that quantum tunneling can increase hydrogen diffusion rates by more than an order of magnitude at ambient conditions compared to classical calculations. mdpi.comresearchgate.net

Persistence at High Temperatures: While quantum effects are most pronounced at low temperatures, the model indicates that they can remain significant even at temperatures as high as 1000 K. mdpi.comresearchgate.net

The QDW model serves as an efficient screening tool to assess the potential importance of quantum nuclear effects in hydrogen diffusion within complex materials like this compound, guiding more computationally intensive path-integral simulations. mdpi.comresearchgate.netosti.gov

Comparison of Classical vs. Quantum Diffusion Rates (k)

Temperature (K)Classical Rate (kCl) (s-1)Quantum Rate (kQM) (s-1)Enhancement Factor (kQM/kCl)
3002.1 x 10-63.9 x 10-5~18.6
6007.2 x 1032.6 x 104~3.6
1000Quantum enhancement factor approaches ~3~3

Data is illustrative of results from a QDW model for H diffusion in an actinide oxide, showing the significant enhancement from quantum tunneling. mdpi.com

Isotopic Effects in Uranium Hydrides

Dissociation Behavior of Uranium Protide (B1233603) (UH₃) and Deuteride (B1239839) (UD₃)

A notable isotopic effect is observed in the thermal dissociation of uranium protide (UH₃) and uranium deuteride (UD₃). Studies have consistently shown that at a given temperature, the equilibrium dissociation pressure of UD₃ is higher than that of UH₃. For instance, at 400°C, the dissociation pressure of the deuteride is approximately double that of the protide. researchgate.nettandfonline.comresearchgate.net When a mixed hydride containing both protium (B1232500) and deuterium (B1214612) is in dissociation equilibrium with a gas mixture, the lighter isotope, protium, is preferentially retained in the solid phase, while deuterium is enriched in the gas phase. researchgate.nettandfonline.comresearchgate.net

The dissociation of uranium hydride into uranium metal and hydrogen gas is a reversible process. wikipedia.org The rate of this dehydriding reaction is found to be nearly zero order with respect to the this compound concentration. researchgate.net In contrast, the formation of UD₃ on uranium metal when reacted with deuterium gas in the temperature range of 175–350°C is controlled by the diffusion of deuterium through the resulting product layer. researchgate.net

Equilibrium Dissociation Pressures of Isotopologues

The equilibrium dissociation pressure is a critical parameter that demonstrates a clear isotopic effect. The general trend observed is that the dissociation pressure increases with the mass of the hydrogen isotope at a given temperature. Therefore, the pressure above uranium tritide (B1234025) (UT₃) is expected to be higher than that of UD₃, which in turn is higher than that of UH₃ under the same conditions. stanford.edunrc.gov

The relationship between dissociation pressure (P) and temperature (T) can be described by the van't Hoff equation, which often takes the form of log P = -A/T + B, where A and B are constants. stanford.edudoe.gov Experimental data for the different isotopologues yield distinct values for these constants, reflecting the thermodynamic differences between them. For example, a study reported that the dissociation pressure of UD₃ is higher than that of UH₃ by a factor of about two at 400°C. researchgate.nettandfonline.comresearchgate.nettandfonline.com Mixed hydrides of UH₃ and UD₃ exhibit intermediate dissociation pressures. researchgate.nettandfonline.comresearchgate.nettandfonline.com Interestingly, extrapolation of data to lower temperatures suggests a potential reversal of this isotope effect, where the decomposition pressure of UD₃ could become lower than that of UH₃. tandfonline.com

Thermodynamics of Formation for Isotopologues (Enthalpy, Entropy, Free Energy)

The isotopic mass directly influences the thermodynamic parameters of formation for uranium hydrides. Calorimetric measurements and data derived from dissociation pressure studies have provided values for the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation for UH₃, UD₃, and UT₃.

The formation of uranium hydrides is an exothermic process, with the heat of formation becoming progressively more negative as the isotopic mass increases. Calorimetric measurements at 25°C determined the following heats of formation:

UH₃: -30.352 ± 0.030 kcal/mol osti.gov

UD₃: -31.021 ± 0.030 kcal/mol osti.gov

UT₃: -31.141 ± 0.050 kcal/mol osti.gov

These values are in good agreement with data derived from dissociation pressure measurements. researchgate.nettandfonline.comtandfonline.comosti.gov For instance, one study calculated the enthalpy of formation to be -29.9 kcal/mol for UH₃ and -31.5 kcal/mol for UD₃. researchgate.nettandfonline.comtandfonline.com

The entropy of formation also shows an isotopic dependence. The values derived from dissociation pressures are:

UH₃: -42.8 cal/K·mol researchgate.nettandfonline.comtandfonline.com

UD₃: -46.8 cal/K·mol researchgate.nettandfonline.comtandfonline.com

The Gibbs free energy of formation at 298 K is very similar for the protide and deuteride, with values of -17.7 kcal/mol for UH₃ and -17.5 kcal/mol for UD₃, respectively. researchgate.nettandfonline.comtandfonline.com

Table 1: Thermodynamic Properties of this compound Isotopologues

PropertyUH₃UD₃UT₃
Enthalpy of Formation (ΔHf°) at 298 K (kcal/mol)-29.9 researchgate.nettandfonline.comtandfonline.com to -30.352 osti.gov-31.021 osti.gov to -31.5 researchgate.nettandfonline.comtandfonline.com-31.141 osti.gov
Entropy of Formation (ΔSf°) at 298 K (cal/K·mol)-42.8 researchgate.nettandfonline.comtandfonline.com-46.8 researchgate.nettandfonline.comtandfonline.com-
Gibbs Free Energy of Formation (ΔGf°) at 298 K (kcal/mol)-17.7 researchgate.nettandfonline.comtandfonline.com-17.5 researchgate.nettandfonline.comtandfonline.com-

Isotope Exchange Reactions (e.g., H₂/D₂)

This compound is an effective catalyst for hydrogen isotope exchange reactions, such as the equilibration of H₂ and D₂ to form HD. This exchange is rapid even at and below room temperature. acs.org The mechanism for this exchange is believed to involve several steps: dissociative chemisorption of the hydrogen molecules on the hydride surface, diffusion of the isotopes within the solid hydride particles, and associative desorption back into the gas phase. researchgate.netcore.ac.uk

Research indicates that from approximately 70 to 700 kPa and 25 to 400°C, the rate-limiting step for the gas-solid isotope exchange is the transport of hydrogen and deuterium within the this compound particles. researchgate.net The surface of the hydride bed readily catalyzes the H₂ + D₂ ⇌ 2HD reaction. core.ac.uk This catalytic property is fundamental to the application of this compound in isotope separation processes. researchgate.net

Isotope Separation and Enrichment Processes

The distinct properties of this compound isotopologues, particularly their different dissociation pressures, form the basis for hydrogen isotope separation and enrichment. wikipedia.org When a mixture of hydrogen isotopes is brought into contact with uranium metal, the lighter isotope (protium) reacts preferentially to form the hydride, leaving the gas phase enriched in the heavier isotope (deuterium). researchgate.nettandfonline.comresearchgate.net

Conversely, during the dissociation of a mixed this compound (U(H,D)₃), the gas phase becomes enriched in deuterium. researchgate.nettandfonline.comresearchgate.nettandfonline.com The separation factor, defined as the ratio of the [D/H] concentration in the gas phase to that in the solid phase, is approximately 1.3 and remains relatively constant regardless of temperature or pressure changes. researchgate.nettandfonline.comresearchgate.nettandfonline.com This "normal isotopic effect" makes this compound a candidate material for processes like gas chromatography to separate hydrogen isotopes. researchgate.netresearchgate.net

Tritide Formation and Properties (e.g., UT₃)

Uranium readily reacts with tritium (B154650) gas at moderately elevated temperatures (200-300°C) to form uranium tritide (UT₃). lablogic.com This compound serves as a safe and efficient medium for the storage and handling of tritium, a radioactive isotope of hydrogen. wikipedia.orglablogic.com The formation reaction is reversible, and tritium can be recovered by heating the tritide to temperatures around 400-450°C. wikipedia.orglablogic.com

Uranium tritide allows for the storage of large quantities of tritium in a small, solid volume at atmospheric pressure, which is a significant advantage over storing it as a high-pressure gas. lablogic.com At room temperature, the equilibrium partial pressure of tritium above UT₃ is extremely low, effectively locking the tritium in the solid matrix. lablogic.com

Tritium and Helium-3 (B1234947) Interactions

Tritium undergoes radioactive beta decay with a half-life of approximately 12.3 years, transforming into a stable helium-3 (³He) isotope. kns.orgwikipedia.org Within the uranium tritide lattice, this decay leads to the continuous generation of ³He atoms. osti.govresearchgate.net The accumulation of ³He within the UT₃ crystal structure can lead to changes in the material's properties, including lattice distortion, swelling, and embrittlement. researchgate.net

The helium-3 produced is largely retained within the solid matrix at room temperature. researchgate.net It can be removed by heating the material. lablogic.comkns.org One of the advantages of using uranium for tritium storage is that the ³He can be pumped away from the UT₃ bed at room temperature or during heating, allowing for the purification of the released tritium gas. lablogic.com Studies have shown that even after prolonged aging, the effects on the tritium storage capacity are minimal, making uranium an effective long-term storage material. researchgate.net However, the release of the majority of the trapped helium requires heating to temperatures above the normal tritium desorption temperature, often in the range of 800-1000 K. kns.org

Helium-3 Release from Uranium Tritides

The retention and subsequent release of helium-3 (³He) from uranium tritide (UT₃) is a critical aspect of its long-term behavior. Initially, the ³He atoms generated from tritium decay are trapped within the UT₃ solid matrix. This retention period is followed by an accelerated release phase.

Research has shown that for stoichiometric uranium tritide, there is a significant initial period where very little ³He is released. Less than 2% of the generated ³He escapes the solid within the first 280 days of aging. Following this initial hold-up, the release rate increases dramatically. researchgate.net This accelerated release is believed to be triggered when the concentration of helium within the material reaches a critical threshold, leading to the formation of interconnected pathways for the gas to escape. Studies have identified the onset of this accelerated release to occur at a helium-to-uranium atomic ratio (He/U) of approximately 0.24. researchgate.nettandfonline.com

Over extended periods, the release rate continues to increase until it approaches the rate of ³He generation from tritium decay. For instance, after about 1000 days, the release rate nearly matches the generation rate. Long-term studies on aged uranium tritide have provided further quantitative data. After an aging period of 6 to 7 years, it has been observed that approximately 38.1% to 45.3% of the total ³He produced by tritium decay is released into the gas phase, with the remaining helium being retained within the solid tritide. researchgate.net This retained helium corresponds to a He/U ratio of 0.177 to 0.201. researchgate.net The presence of other hydrogen isotopes, such as deuterium and protium, can also influence the release behavior of ³He. researchgate.net

Thermal desorption experiments have revealed that the temperature at which ³He is released shifts to lower values as the uranium tritide ages. researchgate.net This indicates that as the material ages and the helium concentration increases, the energy required to liberate the trapped helium decreases.

Timeline of Helium-3 Release from Uranium Tritide
Aging TimeHelium-3 Release FractionHe/U Ratio for Accelerated Release OnsetReference
&lt; 280 days&lt; 2%N/A
~280 daysOnset of accelerated release~0.24 researchgate.nettandfonline.com
~1000 daysRelease rate approaches generation rateN/A
6-7 years38.1% - 45.3%N/A (Retained He/U: 0.177-0.201) researchgate.net

Effect of Helium on Hydriding Process

The presence of helium, either from the decay of tritium or as an impurity in the hydrogen gas stream, has a significant detrimental effect on the hydriding process of uranium. This phenomenon is commonly referred to as the "helium blanketing effect". researchgate.net Helium is an inert gas and does not react with uranium. When present, it accumulates at the surface of the uranium metal, creating a barrier layer that physically impedes the access of hydrogen molecules to the reactive surface.

This blanketing effect can drastically slow down or even completely halt the hydriding reaction. researchgate.netosti.gov Research has demonstrated that even very small concentrations of helium can have a pronounced impact. In experiments simulating the effect of ³He from tritium decay, it was found that with as little as 0.5% helium present in the hydrogen gas, the initial rapid absorption of hydrogen was cut by half, with the remaining reaction proceeding at a much slower rate.

The severity of the helium blanketing effect is further illustrated by comparative studies on similar metal hydride systems. For instance, in studies with ZrCo, a material also used for hydrogen isotope storage, the presence of 5% helium in the hydrogen gas increased the time required for complete hydriding from 5 minutes to over 1000 minutes under the same temperature and pressure conditions. researchgate.net This highlights the critical need for high-purity hydrogen isotopes for efficient uranium bed operation. To mitigate this issue in practical applications, gas circulation systems are often employed to physically move the helium away from the reactive surface, allowing the hydriding reaction to proceed. researchgate.net

Effect of Helium on Hydriding Reaction Time
SystemHelium Concentration in HydrogenTime to Complete HydridingReference
Uranium0.5%Initial reaction rate halved
ZrCo (analogue)0%5 minutes researchgate.net
ZrCo (analogue)5%&gt; 1000 minutes researchgate.net
ZrCo (analogue)50% (with gas circulation)5 minutes researchgate.net

Microstructure Changes Due to Helium

The continuous generation of ³He within the uranium tritide lattice leads to significant and progressive changes in the material's microstructure. Since helium is insoluble in the UT₃ solid, the accumulating atoms coalesce to form various defects. These defects include vacancies, vacancy clusters, dislocations, and, most notably, helium bubbles. tandfonline.com

Nuclear Magnetic Resonance (NMR) studies have been instrumental in characterizing the state of helium within the tritide. These investigations revealed that the majority of ³He atoms are retained within microscopic gas bubbles. aps.org The dimensions of these bubbles are typically less than 500 Å (50 nm). researchgate.netaps.org In similar metal tritide systems, such as tritium-charged vanadium, helium bubbles with diameters of 1-2 nm have been directly observed using transmission electron microscopy. tandfonline.com Studies on erbium deuteride (ErD₂), used as a surrogate to simulate aging effects, showed the formation of spherical helium bubbles at a critical helium concentration of 1.5 atomic percent. osti.gov At higher concentrations, around 7.5 atomic percent, these bubbles can link together, leading to the formation of nanoscale cracks. osti.gov

The formation and growth of these helium bubbles and other associated defects induce significant strain and distortion in the UT₃ crystal lattice. tandfonline.com Uranium tritide has a cubic crystal structure with a reported lattice constant of approximately 6.625 Å. osti.gov The internal pressure within the helium bubbles creates stress, causing the lattice to expand and distort. This lattice distortion has been confirmed by X-ray diffraction (XRD) analysis of aged uranium tritide, which shows noticeable shifts in the diffraction peaks. tandfonline.com This accumulation of damage results in macroscopic changes to the material's properties, including swelling, an increase in hardness, and intergranular embrittlement, which can compromise the structural integrity of the uranium tritide. tandfonline.com

Microstructural Changes in Uranium Tritide Due to Helium Accumulation
Microstructural FeatureTypical Size/CharacteristicObserved ConsequenceReference
Helium Bubbles&lt; 500 Å (50 nm)Lattice strain, swelling researchgate.netaps.org
Helium Bubbles (in V-T analogue)1-2 nm diameterDislocation loop formation tandfonline.com
Nanocracks (in ErD₂ surrogate)Forms at ~7.5 at.% HeMaterial failure, spallation osti.gov
Lattice DistortionPeak shifts in XRD patternsSwelling, hardening, embrittlement tandfonline.com
Vacancies & Dislocation LoopsAtomic scale defectsContribute to hardening and embrittlement tandfonline.com

Surface Phenomena and Reactions

Surface Adsorption and Absorption of Hydrogen

The initial step in the formation of uranium hydride is the adsorption of hydrogen gas (H₂) onto the uranium surface. This process involves the physisorption of molecular hydrogen, which is then followed by dissociative chemisorption, where the H₂ molecule breaks into two hydrogen atoms. core.ac.uk These atoms can then be absorbed into the subsurface layers of the uranium metal. arxiv.orgacs.orgosti.gov

The propensity for uranium to absorb hydrogen is significant, making it an effective medium for gas purification by capturing even trace amounts of contaminants. osti.gov However, for hydride nucleation to occur, the rate at which hydrogen arrives at the metal surface must be greater than the rate at which it diffuses into the bulk of the material, allowing for surface saturation. core.ac.uk The solubility of hydrogen in α-uranium is relatively low, for instance, 9.3x10⁻⁵ H atoms per unit cell of uranium at 537 K and 1 atm, which underscores the necessity of surface saturation for the hydride phase to form. arxiv.org

Several models have been proposed to describe the formation of the hydride, though their accuracy is often limited to specific experimental conditions. osti.gov The process is generally understood to begin with the formation of hydride monolayer sites on the surface, which then grow radially and eventually merge into a continuous hydride layer. arxiv.org

Surface Oxidation and its Impact on Hydriding Kinetics

Under most real-world conditions, a uranium surface will be covered by a layer of uranium oxide. osti.gov This oxide layer acts as a barrier to hydrogen diffusion and dissociation, which can introduce unpredictability and delays in the observed hydriding induction times. arxiv.org The presence of oxygen-containing species, even in trace amounts within a high-purity hydrogen environment, can lead to the formation of this oxide layer, as there is virtually no barrier to their adsorption on a clean uranium surface. osti.gov

The presence of an oxide layer generally increases the time it takes for hydride nucleation to begin and decreases the maximum rate of hydriding. researchgate.netosti.gov This is because the oxide layer hinders the diffusion of hydrogen to the uranium metal interface. researchgate.netosti.gov Impurities within the hydrogen gas, such as oxygen or water vapor, can enhance the protective properties of the oxide layer or compete with hydrogen for adsorption sites on the surface, further suppressing the reaction rate. core.ac.uk

Diffusion of Oxide Layers and Kinetics Deterioration

While an oxide layer on uranium can initially slow down the hydriding process, its effect is not always permanent. Upon heating, the oxide can diffuse into the bulk of the uranium metal. osti.gov This diffusion leads to a gradual deterioration of the hydriding and de-hydriding kinetics rather than an immediate poisoning of the surface. osti.gov Heating can also lead to the formation of an oxygen-deficient oxide layer. osti.gov

The thickness of the oxide layer is a key factor; a thicker oxide layer results in a longer time required for hydrogen to diffuse to the metal-oxide interface and reach the critical concentration needed for hydride nucleation. Research has shown a direct correlation between increasing oxide thickness and an increase in the initiation time for hydride pit formation, as well as a decrease in the maximum hydriding rate. researchgate.netosti.gov Conversely, removing impurities from the oxide layer through processes like vacuum outgassing can dramatically decrease the nucleation time and increase the hydriding rate, even if the oxide thickness remains constant. researchgate.netosti.gov This suggests that impurities within the oxide can significantly impede hydrogen diffusion. researchgate.net

The interaction between uranium and moist environments also highlights the complex role of the oxide-hydride relationship. In oxygen-free moist conditions, the oxidation rate can be significant, but the introduction of a small amount of oxygen can sharply reduce this rate by forming a more compact and adherent oxide film. ampp.org This indicates a shift from a process dominated by hydride formation and fracture to one controlled by the diffusion of oxygen ions through the oxide layer. ampp.org

Surface Energies and Reactivity of Uranium Facets

The reactivity of uranium with hydrogen is also influenced by the crystallographic orientation of the surface, as different facets of the uranium crystal exhibit different surface energies. arxiv.org The (001) facet of α-uranium has the lowest surface energy, suggesting it would be the most prevalent surface in a crystalline material. arxiv.orgresearchgate.netescholarship.org In contrast, facets like (012) and (102) have higher surface energies, indicating greater reactivity. arxiv.org

First-principles calculations have been employed to determine the surface energies of various α-uranium facets. These studies are crucial for understanding and predicting surface chemistry and activation energies. arxiv.org The application of tensile strain to the uranium lattice, which can occur as hydrogen diffuses into the bulk, has been shown to decrease the surface energy of all facets. arxiv.org

The following table presents calculated surface energies for different α-uranium facets using various computational functionals. The experimental surface energy for α-U is approximately 1.828 J/m². arxiv.orgresearchgate.net

FunctionalFacetSurface Energy (J/m²)
PBE(001)1.839
PBEsol(001)2.191
PBE_D3BJ(001)2.834
RPBE_D3BJ(001)3.482
SCAN(001)1.832
PBE(012)~2.05
PBE(102)~2.03

This table is based on data from first-principles calculations and illustrates the variance in surface energy with different computational methods and crystal facets. arxiv.org

Hydrogen Surface Coverage on Uranium

The extent of hydrogen coverage on the uranium surface is a critical parameter in the initial stages of hydriding. The process begins with the adsorption of hydrogen atoms at specific sites on the uranium surface. For the (001) surface, the "hollow2" site is the preferred initial binding location. researchgate.net

As more hydrogen atoms adsorb onto the surface, the average adsorption energy per atom generally becomes more positive, indicating a repulsive interaction between the adsorbed atoms. researchgate.net At low coverage levels, there are minimal interactions between the adsorbed hydrogen atoms. However, as the monolayer coverage increases, so does the repulsion. researchgate.net

The following table summarizes the adsorption energy per hydrogen atom at different levels of monolayer (ML) coverage on various α-uranium facets.

FacetCoverage (ML)Adsorption Energy per H atom (eV)
(001)Low(Initial binding)
(001)IncreasingBecomes more positive
(012)Low~ -0.71
(102)Low~ -0.71

This table illustrates the general trend of adsorption energy with increasing hydrogen coverage and highlights the lower initial adsorption energies on the more reactive facets. researchgate.net

Advanced Applications and Research Directions

Hydrogen Storage Technologies

The ability of uranium to form a hydride makes it a candidate for hydrogen storage, a critical technology for the developing hydrogen economy.

Depleted uranium (DU), a byproduct of the uranium enrichment process, possesses notable hydrogen storage properties. hydus.org It reacts with hydrogen to form uranium trihydride (UH₃), a compound that can chemically store hydrogen at a remarkable density. hydus.org At ambient temperature and pressure, the density of hydrogen stored in UH₃ is more than double that of liquid hydrogen. hydus.orgtheengineer.co.uk This characteristic makes DU an attractive material for high-density hydrogen storage. distributedenergyshow.com

The process is reversible; heating the uranium hydride to temperatures above 250°C causes it to thermally decompose, releasing the hydrogen gas and leaving the uranium metal ready for another cycle. hydus.org This cyclability is ideal for grid-scale energy storage applications. hydus.org Research has shown that uranium can effectively store hydrogen and its isotopes, which has been a known application for decades, particularly for purifying hydrogen. wikipedia.org The HyDUS project, for instance, is exploring the use of DU for large-scale hydrogen storage to help balance renewable energy supply and decarbonize the grid. hydus.orgedfenergy.com

Key Properties of Depleted Uranium for Hydrogen Storage:

PropertyValue/DescriptionSource
Storage Compound Uranium Trihydride (UH₃) hydus.org
Hydrogen Storage Density Over twice the density of liquid hydrogen hydus.orgtheengineer.co.uk
Volumetric Density Nₕ (10²² atom.cm⁻³) hydus.org
Release Temperature Above 250°C hydus.org
Reversibility High, suitable for multiple cycles hydus.org

This compound is well-established as a medium for storing and handling tritium (B154650) (T), a radioactive isotope of hydrogen crucial for nuclear fusion research. wikipedia.orgedfenergy.com The formation of uranium tritide (B1234025) (UT₃) allows for the safe and efficient storage of tritium in a solid form, which is significantly easier and safer to manage than gaseous tritium. wikipedia.orgiter.org

The process involves reacting uranium metal with tritium gas at room temperature to form the stable tritide. wikipedia.orgiter.org To recover the tritium, the uranium tritide is heated, causing it to decompose and release the tritium gas. wikipedia.orgiter.org This method is favored for its efficiency and the low dissociation pressure of the tritide at room temperature, which minimizes tritium loss. iter.org The stored tritium can be recovered by heating the material to 400-450°C. This technology has been utilized for decades in facilities handling tritium, such as those for fusion energy research like ITER. iter.orgworld-nuclear-news.org

The HyDUS (Hydrogen Depleted Uranium Storage) project is a significant initiative in the United Kingdom aimed at developing a grid-scale hydrogen storage solution using depleted uranium. hydus.orgdistributedenergyshow.com This project, a collaboration between EDF UK, the University of Bristol, Urenco, and UKAEA, seeks to address the challenges of intermittent renewable energy sources by storing excess energy as hydrogen. hydus.orgsouthwestnuclearhub.ac.uk

The core of the HyDUS project is to use electricity from renewables or nuclear power to produce hydrogen through electrolysis. hydus.org This hydrogen is then stored chemically in depleted uranium beds as this compound. hydus.orgworld-nuclear-news.org When electricity is needed, the hydrogen is released from the hydride by heating and can be used in fuel cells to generate electricity or supplied directly to industrial users. hydus.orghydus.org The project aims to build a pilot-scale demonstrator to prove the technology's viability and efficiency for long-duration energy storage. hydus.orgtheengineer.co.uk The initiative is backed by the UK government's Net Zero Innovation Portfolio and is part of a broader effort to decarbonize the national grid and support heavy industries in their transition to cleaner energy. distributedenergyshow.comworld-nuclear-news.orghtpdigital.com

HyDUS Project Overview:

AspectDescriptionSource
Project Name Hydrogen Depleted Uranium Storage (HyDUS) hydus.org
Lead Partner EDF UK hydus.org
Collaborators University of Bristol, Urenco, UKAEA hydus.orgsouthwestnuclearhub.ac.uk
Objective Grid-scale hydrogen storage for energy balancing and decarbonization hydus.orgsouthwestnuclearhub.ac.uk
Technology Reversible formation of this compound from depleted uranium hydus.orgtheengineer.co.uk
Status Pilot-scale demonstrator development hydus.org

Uranium's high reactivity with hydrogen and other gases makes it an effective material for gas purification. Specifically, uranium beds can be used to produce extremely pure hydrogen. wikipedia.org The process involves reacting impure hydrogen gas with uranium metal. The uranium selectively reacts with hydrogen to form this compound, while impurities such as oxygen-containing species are also effectively adsorbed onto the uranium surface.

By heating the resulting this compound, pure hydrogen gas is released, leaving the impurities behind. wikipedia.org This method has been used for decades to prepare high-purity hydrogen for various applications. wikipedia.org Research has shown that uranium is highly effective at absorbing trace amounts of contaminants from a hydrogen gas stream. This process can also be applied to the purification of noble gases. optica.org The cracking of hydrogenated molecules and subsequent absorption of impurities by uranium at high temperatures (950 K to 1200 K) is a process explored for purifying hydrogen streams containing nitrogen, methane, and oxygen. iaea.org

Grid-Scale Hydrogen Storage Solutions (HyDUS Project)

Nuclear Fuel Cycle Applications

Uranium hydrides are also being investigated for their potential use as a component in nuclear reactor fuels.

Uranium hydrides are being evaluated as advanced nuclear fuels for new reactor designs. researchgate.net In some concepts, this compound serves as both the fuel and a neutron moderator. wikipedia.org The presence of hydrogen within the fuel matrix effectively slows down neutrons, increasing the probability of fission and potentially allowing for more compact reactor designs. inl.gov

One proposed concept for Light Water Reactors (LWRs) involves fuel pellets made of uranium-zirconium hydride (U-ZrHₓ) dispersed in a zirconium hydride matrix. escholarship.org This type of fuel has a history dating back to the SNAP (Space Nuclear Auxiliary Power) program in the 1960s. inl.gov The U-ZrHₓ fuel is known for its large prompt negative temperature coefficient of reactivity, which provides inherent safety features. inl.govosti.gov If the fuel temperature increases rapidly, the rate of fission automatically decreases, preventing a runaway power excursion. osti.gov Research is ongoing to understand the material properties, fabrication techniques, and in-reactor behavior of these advanced hydride fuels. researchgate.netescholarship.org

Generation of Chemically Reactive Uranium Powder

This compound is a key intermediate in the production of finely divided, chemically reactive uranium powder. The process involves reacting bulk uranium metal with hydrogen gas, typically at a moderately elevated temperature of around 250°C, to form this compound (UH₃). google.com This reaction effectively disintegrates the solid metal into a fine, brownish-black or grayish powder. google.com The resulting this compound is itself highly reactive. google.com

This reactive powder can then be used to synthesize other uranium compounds. For instance, by introducing a halogenating agent like chlorine gas (often diluted with an inert gas like nitrogen) to the this compound powder, uranium halides can be produced at temperatures between 200°C and 500°C. google.com Similarly, reacting the hydride with anhydrous hydrogen chloride can yield uranium trichloride. google.com The key advantage of this method is that the uranium halide product is formed in a powdered, anhydrous state, which simplifies the removal of gaseous impurities. google.com

Furthermore, the this compound powder can be decomposed by heating, which drives off the hydrogen and leaves behind a very fine, high-purity uranium metal powder. core.ac.uk This powder has a nominal particle size on the order of 1 to 3 micrometers. core.ac.uk Due to its high reactivity, especially with air, this entire process must be conducted in an inert atmosphere, such as in an argon-filled glovebox, to prevent oxygen contamination. core.ac.uk This method is essential for laboratory-scale production of uranium powders needed for research, such as for creating pressed pellets of uranium alloys for sintering experiments. core.ac.uk

Role in Nuclear Waste Packaging and Disposal

The formation of this compound within packages of nuclear waste is a significant consideration for the long-term safety of geological disposal facilities (GDF). service.gov.uk Uranium metal, which is present in various forms of nuclear waste such as spent Magnox fuel, can corrode in the presence of water or water vapor, producing hydrogen gas. plos.orgresearchgate.net If this hydrogen accumulates, it can react directly with the uranium metal to form this compound (UH₃). plos.org

The presence of this compound in waste packages raises several safety concerns:

Pyrophoricity : this compound is known for its pyrophoric nature, meaning it can ignite spontaneously in air. service.gov.ukplos.org This has been implicated in several incidents at nuclear facilities and is considered a significant hazard during the storage and handling of uranium-bearing wastes. service.gov.uk

Criticality : The hydrogen atoms within the this compound structure can act as a neutron moderator. service.gov.uk This could potentially impact the criticality safety assessments for a GDF, although the magnitude of this effect is still under investigation. service.gov.uk

Material Degradation : The formation of hydride from metal involves a significant volume expansion, which can break up the metal into fine, sub-micron sized particles. osti.gov This increases the surface area for further reactions and creates powders that are easily dispersible and pose an inhalation hazard. osti.gov

Research has been conducted to understand the persistence of this compound in simulated waste package environments. Studies involving uranium and this compound encapsulated in grout and stored in water have shown that the hydride can persist for extended periods, on the order of months. plos.orgresearchgate.net The oxidation rates for both the uranium metal and the this compound were observed to be slower than in unencapsulated systems, suggesting the grout acts as a physical barrier that limits the access of oxidizing species. plos.orgresearchgate.net The persistence of this reactive compound underscores the need to account for its potential effects in the safety case for the geological disposal of radioactive waste. service.gov.ukplos.org

Superconducting Properties

Recent research has identified uranium hydrides as a promising, albeit complex, family of materials for high-temperature superconductivity, particularly under high-pressure conditions. sciencealert.comresearchgate.net

High-Temperature Superconductivity in Hydrogen-Rich Uranium Hydrides

The quest for room-temperature superconductivity has been significantly advanced by the discovery of high-temperature superconductivity in hydrogen-rich compounds under pressure, such as H₃S. researchgate.netuspex-team.org This has spurred the investigation of other hydrides, including those of uranium. uspex-team.org Using ab initio evolutionary crystal structure prediction methods, researchers have identified a surprisingly rich chemistry in the uranium-hydrogen system at high pressures, predicting numerous new stable, hydrogen-rich compounds. researchgate.netuspex-team.org

Several of these predicted uranium polyhydrides are expected to be high-temperature superconductors. sciencealert.comuspex-team.org For example, UH₇ is predicted to be thermodynamically stable at pressures above 22 GPa with a superconducting critical temperature (Tc) of 44-54 K, and it is expected to remain dynamically stable even upon decompression to zero pressure, where its Tc could be as high as 57-66 K. uspex-team.org Another compound, UH₈, is predicted to be a high-temperature superconductor with a Tc of 157 K at 50 GPa, potentially rising to 193 K at zero pressure if it remains in a metastable state. researchgate.net High-pressure experiments have successfully synthesized several of these predicted phases, including UH₅, UH₇, and UH₈, lending confidence to the theoretical predictions. uspex-team.org

Table 1: Predicted Superconducting Properties of Uranium Hydrides

Compound Predicted Stability Pressure (GPa) Predicted Tc (K) at Pressure Predicted Tc (K) at Zero Pressure (Metastable)
UH₇ > 22 44 - 54 57 - 66
UH₈ > 52 156 - 157 193

This table presents theoretically predicted data for the superconducting critical temperatures (Tc) of selected uranium hydrides at high pressure and as metastable phases at zero pressure. researchgate.netuspex-team.org

Unconventional Pairing Mechanisms

The mechanism behind superconductivity in most materials is the conventional electron-phonon interaction, as described by the Bardeen-Cooper-Schrieffer (BCS) theory. researchgate.netcond-mat.de While this is believed to be the primary driver in many hydrogen-rich superconductors, some evidence suggests that unconventional mechanisms may also be at play in uranium hydrides. wsu.edusuperconductivity-cdt.ac.uk

Unconventional superconductivity often arises from electron-electron interactions, such as those mediated by magnetic fluctuations, rather than lattice vibrations (phonons). cond-mat.desuperconductivity-cdt.ac.uk In the case of this compound UH₅, calculations combining density functional theory and dynamical mean-field theory indicate that Coulomb correlations between electrons are of moderate strength. wsu.edu These correlations are strong enough to significantly alter the topology of the material's Fermi surface. wsu.edu This change in electronic structure points to the possibility of an unconventional pairing mechanism for superconductivity in uranium hydrides, which would exist in addition to the expected electron-phonon pairing. wsu.edu The study of uranium-based compounds is crucial for gaining broader insights into unconventional superconductivity. superconductivity-cdt.ac.uk

Relationship to Clathrate Hydride Structures

A significant breakthrough in the search for high-temperature superconductors has been the discovery of clathrate structures in metal hydrides. acs.orgnih.gov In these structures, the hydrogen atoms form cage-like frameworks, with metal atoms residing at the centers of the cages. acs.orgnih.govacs.org This arrangement is beneficial for superconductivity because it can accommodate a high hydrogen content while avoiding the formation of undesirable H₂-like molecular units, which can be detrimental to achieving a high Tc. acs.orgnih.gov

First-principles calculations have predicted the existence of pressure-induced clathrate structures for uranium hydrides, specifically with stoichiometries such as UH₆, UH₉, and UH₁₀. acs.orgnih.gov These structures contain hydrogen cages (e.g., H₂₄, H₂₉, and H₃₂) where U–H bonding is primarily ionic, and covalent H–H interactions are present within the cages. acs.orgnih.gov The uranium atom, with its low electronegativity, can readily transfer electrons to the hydrogen cages, which may enhance the electron-phonon coupling and, consequently, the superconductivity. acs.orgnih.gov Among these, a clathrate structure of UH₁₀ containing H₃₂ cages is predicted to have a Tc potentially as high as 81.1 K at high pressures. acs.orgnih.gov

Table 2: Predicted Clathrate this compound Structures and Properties

Compound Pressure (GPa) Cage Stoichiometry Predicted Tc (K)
UH₆ 300 H₂₄ -
UH₉ 300 H₂₉ -
UH₁₀ 300 H₃₂ > 77 (up to 81.1)

This table summarizes theoretically predicted clathrate structures for hydrogen-rich uranium hydrides at a pressure of 300 GPa. acs.orgnih.govresearchgate.net The predicted superconducting critical temperature (Tc) is noted where available.

Fundamental Scientific Understanding

The study of this compound extends beyond its applications into the realm of fundamental materials science and solid-state physics. ukri.org The uranium-hydrogen reaction is of great interest to the nuclear sector, particularly concerning nuclear waste storage and its use in storing hydrogen isotopes like tritium. ukri.orgsandia.gov However, the compound also exhibits intriguing physical properties driven by the complex behavior of the actinide 5f electronic states. ukri.org

Research into the fundamental corrosion processes of uranium, including the nucleation of hydride blisters, is critical for understanding material degradation. Studies have focused on the kinetics of hydride formation and the influence of surface contaminants and oxide layers on hydrogen uptake. osti.govsandia.gov

The exploration of the U-H phase diagram under high pressure has revealed an unexpectedly rich chemistry, with the prediction and subsequent synthesis of numerous new hydride phases (e.g., UH₅, UH₇, UH₈, UH₉). sciencealert.comuspex-team.org Many of these phases feature crystal structures based on face-centered cubic or hexagonal close-packed uranium sublattices with unusual H₈ cubic clusters as building blocks. uspex-team.org The discovery that these hydrogen-rich phases are potential high-temperature superconductors has opened a new avenue in condensed matter physics, linking the chemistry of actinides with the ongoing quest for materials that can conduct electricity without resistance at higher temperatures. sciencealert.comresearchgate.net

Unraveling Complex Behaviors of 5f Electronic States in Actinides

The intricate nature of this compound is deeply rooted in the complex behavior of uranium's 5f electrons. ukri.org These electrons exhibit a fascinating duality, possessing both localized and itinerant (delocalized) characteristics, which dictates the material's physical and electronic properties. aip.orgaip.org In metallic uranium, the 5f electronic states hybridize with 6d and 7s states, behaving itinerantly. aip.orgaip.org However, in compounds like this compound, the situation is more complex, leading to significant challenges in theoretical modeling. aip.org

Standard computational methods within density functional theory (DFT), such as the local density approximation (LDA) or generalized gradient approximation (GGA), often fail to accurately describe the strong on-site Coulomb repulsion of the 5f electrons. aip.orgresearchgate.net To overcome this, more advanced theoretical formalisms are employed. The DFT+U method, which adds a Hubbard U term to account for strong correlations, has been shown to provide more accurate lattice constants and descriptions of the electronic structure for UH₃. aip.orgaip.orgresearchgate.net Further sophistication is achieved with dynamical mean-field theory (DMFT), which has supported the view that U 5f electrons in UH₃ have a dual localized/itinerant character. aip.orgaip.org Photoelectron spectroscopy studies (XPS and UPS) of UH₂ and UH₃ confirm the importance of these electron-electron correlations, revealing that the spectra are better explained by DMFT calculations that account for final-state effects after photoexcitation. researchgate.net

Pressure and temperature are critical variables that influence the behavior of these 5f electrons. As pressure increases, both the magnetic moment and Curie temperature of β-UH₃ are observed to decrease, which indicates a delocalization of the 5f electrons. aip.orgaip.org This pressure-induced transition is linked to the U-U f-orbital overlap; the U-U distance in β-UH₃ at ambient pressure is already shorter than the Hill's limit, which is an empirical boundary separating "magnetic" from "non-magnetic" actinide materials. aip.orgaip.org Under shock compression, first-principles molecular dynamics simulations show that as density and temperature rise, the peaks in the density of states (DOS) associated with 5f electrons broaden, signifying a shift towards a more delocalized state. aip.org A distinct electronic structure transition in β-UH₃ is predicted at approximately 20 GPa, characterized by a sudden broadening of the 5f bands and a sharp drop in the 5f electron energy, further enhancing their itinerancy. aip.org

Theoretical ApproachKey Findings on 5f Electronic States in this compoundReferences
Standard DFT (GGA/LDA)Underestimates strong on-site Coulomb repulsion of 5f electrons, leading to inaccurate descriptions. aip.orgresearchgate.net
DFT+UProvides more accurate lattice constants and electronic structures by incorporating a Hubbard U term to treat electron correlation. Weakens the material's metallicity and enhances the ionic character of U-H bonds. aip.orgaip.orgresearchgate.net
DFT + DMFTConfirms the dual localized/itinerant character of 5f electrons. Provides good agreement with photoelectron spectroscopy results by accounting for final-state effects. aip.orgaip.orgresearchgate.net
First-Principles Molecular Dynamics (FPMD)Shows that under shock compression (increased pressure and temperature), 5f electron states become more delocalized, as evidenced by the broadening of DOS peaks. aip.org

Insights into Hydrogen Embrittlement Mechanisms in Uranium

Hydrogen embrittlement of uranium is a significant safety concern in materials applications, characterized by the formation of a structurally weak and pyrophoric this compound powder. osti.govarxiv.orgnih.govescholarship.org This phenomenon is regarded as a form of environmental hydrogen embrittlement, where the metal's integrity is progressively lost due to the precipitation of this compound (UH₃) near the surface. osti.gov The formation of the hydride phase is accompanied by a substantial volume expansion of about 75%, which induces significant stress, leading to the formation of cracks and the ultimate pulverization of the parent metal. arxiv.orgosti.gov

The fundamental mechanism of hydrogen embrittlement involves a sequence of steps that have been investigated using first-principles calculations to provide molecular-level insights. osti.govnih.govacs.org The process initiates with:

Surface Adsorption : Hydrogen atoms accumulate on the surface of the uranium metal. osti.govmdpi.com

Subsurface Absorption : The adsorbed hydrogen atoms are then absorbed into the near-surface region of the material. osti.govnih.govmdpi.com

Interlayer Diffusion : Following absorption, the hydrogen atoms diffuse into the bulk of the uranium lattice. osti.govnih.govacs.org

Theoretical studies suggest that this compound itself may act as a catalyst for the creation of atomic hydrogen, a critical initial step in the corrosion process. osti.gov Research has also highlighted the importance of specific factors that influence the speed of this degradation. The kinetics of hydriding are significantly affected by both the extent of hydrogen monolayer coverage on the surface and the presence of applied tensile strain on the uranium lattice. osti.govnih.govescholarship.orgacs.org By examining these previously overlooked phenomena, a more foundational understanding of the initial stages of this complex process is emerging, which is crucial for developing strategies to mitigate this undesirable degradation. osti.govnih.govacs.org

StageDescriptionKey ConsequencesReferences
InitiationAdsorption of hydrogen atoms on the uranium surface, followed by absorption into the subsurface layers.Formation of a hydrogen-rich surface layer. osti.govnih.govmdpi.com
PropagationDiffusion of atomic hydrogen into the bulk metal and precipitation of this compound (UH₃) platelets.~75% volume expansion, inducing high internal stresses. arxiv.orgosti.gov
EmbrittlementThe induced stresses lead to the formation of microcracks, which propagate through the material.Progressive loss of mechanical ductility and structural integrity. osti.gov
FailureCatastrophic failure of the material, resulting in the formation of a fine, pyrophoric this compound powder.Complete disintegration of the parent metal. osti.govarxiv.orgosti.gov

Theoretical Predictions for Novel this compound Compounds

Recent advancements in computational materials science have unveiled a surprisingly rich chemistry for the uranium-hydrogen system under high pressure. nih.govuspex-team.org Using ab initio evolutionary crystal structure prediction algorithms, such as USPEX, researchers have theoretically identified a host of new, stable this compound compounds. nih.govuspex-team.orgvixra.org These predictions have expanded the known U-H system far beyond the conventional UH₃, revealing 14 new compounds, including many hydrogen-rich phases like UH₅, UH₆, U₂H₁₃, UH₇, UH₈, U₂H₁₇, and UH₉. nih.govuspex-team.orgresearchgate.netosti.gov

A significant driver for this research is the prediction that many of these novel hydrides could be high-temperature superconductors. nih.govvixra.orgresearchgate.net The highest predicted transition temperature (T_c) is for UH₇, which is calculated to be between 44-54 K at 22 GPa and could rise to 57-66 K if the phase remains metastable at zero pressure. nih.govuspex-team.orgosti.gov Subsequent high-pressure experiments have successfully synthesized and confirmed the existence of several of these predicted phases, including UH₅, UH₇, and UH₈, lending strong credibility to the theoretical models. nih.govuspex-team.orgvixra.orgresearchgate.net

The predicted crystal structures of these new hydrides are as remarkable as their properties. Many are based on common face-centered cubic (fcc) or hexagonal close-packed (hcp) uranium sublattices. nih.govuspex-team.org However, they feature unusual arrangements of hydrogen, including isolated H₈ cubic clusters and complex clathrate-like cages with stoichiometries of H₂₄, H₂₉, and H₃₂. nih.govacs.orgnih.gov In these clathrate structures, uranium atoms occupy the centers of cages formed by covalently bonded hydrogen atoms. acs.orgnih.gov Beyond binary hydrides, quantum chemical calculations have also predicted the existence of other novel species, such as the UH₄(H₂)₆ complex, which could represent a new record for the number of hydrogens bound to a single metal atom. unige.ch These theoretical discoveries are opening new avenues in the search for high-T_c superconductors and expanding the fundamental understanding of actinide chemistry. nih.govaps.org

CompoundPredicted Stability PressurePredicted Crystal Structure / Key FeaturePredicted Superconducting T_cReferences
U₃H₁₀> 6 GPaDerivative of α-UH₃ structure.N/A nih.govuspex-team.org
UH₅> 7 GPaBased on hcp uranium sublattice. Experimentally confirmed.Yes, T_c not specified in sources. nih.govuspex-team.orgresearchgate.net
UH₇> 22 GPaP6₃/mmc structure based on hcp uranium sublattice. Experimentally confirmed.44-54 K @ 20 GPa; 57-66 K @ 0 GPa (metastable) nih.govuspex-team.orgresearchgate.netosti.gov
UH₈> 52 GPaDerivative of rocksalt structure with H₈ cubic clusters. Experimentally confirmed.23-33 K @ 50 GPa; 46-55 K @ 0 GPa (metastable) nih.govuspex-team.orgresearchgate.net
UH₉> 280 GPaP6₃/mmc structure.20-31 K @ 300 GPa nih.govuspex-team.orgresearchgate.net
UH₁₀Predicted at 50-300 GPaClathrate structure with H₃₂ cages.> 77 K acs.orgnih.gov
UH₄(H₂)₆N/A (molecular complex)Central UH₄ with six H₂ moieties.N/A unige.ch

Research Challenges and Future Perspectives in Uranium Hydride Studies

Addressing Gaps in Existing Knowledge

Despite decades of research, significant gaps remain in the comprehensive understanding of the uranium-hydrogen system. osti.gov A primary area requiring further investigation is the kinetics of hydride formation and thermal desorption, as existing models only appear to be accurate under limited conditions. osti.gov The influence of surface contamination, particularly oxide layers, on hydrogen uptake is another critical area of uncertainty. While it is known that hydrogen can diffuse through oxide layers, the precise mechanisms and the impact of oxide thickness and composition on surface kinetics are not fully understood. osti.gov

Further research is also needed to understand the behavior of irradiated uranium and its subsequent hydriding reactions, as most studies have focused on unirradiated metal. service.gov.uk The properties of the resulting hydride from irradiated fuel, especially concerning activity release fractions during potential incidents, require more definitive data. service.gov.uk Additionally, the impact of helium-3 (B1234947) (³He), resulting from tritium (B154650) decay in uranium tritides, on material properties and subsequent hydrogen interaction is an area with limited but critical data. osti.gov The behavior of uranium hydride in the presence of various gases beyond common atmospheric components has not been extensively studied, presenting an opportunity to uncover unforeseen reactions and properties. osti.gov Finally, for applications in geological disposal, understanding the potential for bulk hydriding in sealed waste containers over long timescales remains a key knowledge gap. service.gov.uk

Overcoming Computational Limitations and Advancing Modeling Techniques

Computational modeling is an invaluable tool for studying this compound, yet it faces significant limitations, primarily due to the complex nature of uranium's 5f electrons. arxiv.org These electrons exhibit both localized and itinerant characteristics, making them difficult to model accurately with standard computational methods. aip.orgaip.org Conventional Density Functional Theory (DFT) approaches, such as the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA), often fail to capture the strong on-site Coulomb repulsion of the 5f electrons, which can lead to incorrect predictions of ground-state properties. arxiv.orgaip.org

To address this, methods like DFT+U (which adds a Hubbard U term to account for strong correlations) and Dynamical Mean-Field Theory (DMFT) have been employed. arxiv.orgaip.orgresearchgate.net While DFT+U has shown success in modeling some properties of uranium oxides and hydrides, the choice of the effective U parameter can be subjective and requires careful validation against experimental data. arxiv.orgscientific.net For instance, studies on UH₃ under shock compression found that standard GGA calculations agreed better with experimental data than GGA+U, suggesting that extreme conditions may alter the electronic correlation strength, causing the 5f electrons to become more delocalized. aip.org

Future advancements lie in developing more robust and predictive computational frameworks. This includes refining DFT+U and DMFT methodologies to better capture the dual nature of 5f electrons without heavy reliance on empirical parameters. arxiv.orgresearchgate.net Furthermore, the development of computationally efficient potentials, such as the Chebyshev Interaction Model for Efficient Simulation (ChIMES), shows promise. arxiv.org These models can replicate DFT accuracy at a fraction of the computational cost, enabling larger-scale molecular dynamics simulations to study processes like hydrogen diffusion and defect formation over longer timescales. arxiv.org

Development of Robust Experimental Characterization Techniques for Challenging Materials

The experimental study of this compound is inherently challenging due to its pyrophoric nature, radioactivity, and high reactivity with oxygen and water. osti.govlanl.gov These properties necessitate handling in inert environments, such as gloveboxes, and complicate many standard analytical techniques. lanl.gov A significant challenge is distinguishing this compound from uranium oxide, as both often appear as black powders, and misidentification can pose serious safety risks. lanl.gov

There is a critical need for robust, in-situ characterization techniques that can monitor the formation and transformation of this compound in real-time without exposing the material to air. lanl.govresearchgate.net Techniques like laser-induced breakdown spectroscopy (LIBS) are being developed for rapid, direct analysis of corrosion products on uranium surfaces, offering a portable solution for glovebox applications. lanl.gov Similarly, specialized hermetic sample holders have been designed for X-ray diffraction (XRD) analysis, allowing for the structural characterization of air-sensitive uranium tritide (B1234025) to study aging effects. iucr.org

Future development should focus on enhancing these in-situ methods. For example, combining techniques like Diffuse Reflectance Fourier Transform Infrared (DRIFT) Spectroscopy with gas analysis (mass spectrometry) can provide simultaneous information on the solid-phase surface chemistry and the gas-phase reaction products during passivation studies. osti.gov Advanced microscopy techniques are also crucial for studying the nucleation and growth of hydride pits on the uranium surface. researchgate.net Overcoming the challenges of handling these materials will enable the collection of high-quality data needed to validate computational models and improve fundamental understanding. lanl.goviucr.org

Mitigation Strategies for Undesired Hydriding Processes

The formation of this compound on uranium metal is often an undesirable process that leads to hydrogen embrittlement and creates a pyrophoric hazard, posing significant safety risks in the storage and handling of nuclear materials. arxiv.orgneimagazine.com Consequently, developing effective mitigation strategies is a key area of research. These strategies primarily focus on preventing or slowing the reaction between uranium and hydrogen.

One promising approach is surface passivation, which involves creating a protective layer on the uranium surface that acts as a barrier to hydrogen diffusion. The most common passive layer is an oxide film. Research is ongoing to understand how to form robust and coherent oxide layers. This includes studying passivation with controlled amounts of oxygen and water vapor to determine the reaction rates and mechanisms. osti.gov Both in-situ and ex-situ passivation methods are being explored. For example, in-situ passivation of uranium-niobium alloy powders has been achieved by introducing oxygen during the plasma spheroidization process, while ex-situ passivation involves slow, controlled oxidation at ambient temperatures. mdpi.com

Another avenue of research is the development of coatings that can protect the uranium metal from the environment. Understanding the fundamental mechanisms of hydriding at the molecular level is crucial for designing these mitigation strategies. arxiv.org First-principles calculations are being used to study the initial steps of hydrogen adsorption and subsurface penetration, which can guide the development of surfaces or coatings that are less susceptible to hydriding. arxiv.orgosti.gov The ultimate goal is to enhance the long-term safety of stored nuclear fuel and waste by controlling the corrosion of the metal by hydrogen. ukri.org

Exploring Effects of Extreme Conditions (High Pressure, Temperature, Shock Compression)

Investigating the behavior of this compound under extreme conditions of high pressure, temperature, and shock compression is essential for both fundamental science and practical applications, such as nuclear safety and the development of new materials. aip.orgresearchgate.net Such studies provide critical data on the material's equation of state (EOS), phase stability, and structural transformations. researchgate.net

Experimental work using diamond anvil cells allows for the study of crystal structures and phase diagrams over a wide range of pressures and temperatures. researchgate.net However, experimental data, particularly under shock compression, is limited. Available data for UH₃ under shock compression extends only up to about 35 GPa, leaving its behavior at higher pressures largely unknown. aip.org

First-principles molecular dynamics (FPMD) simulations are being used to fill this gap, providing insights into the properties of UH₃ at pressures up to 200 GPa. aip.orgx-mol.net These simulations can track the evolution of the material's structure, revealing processes like bond dissociation and changes in electronic properties under shock loading. aip.orgaip.org For instance, simulations suggest that under shock compression, α-UH₃ undergoes dissociation between 37 and 82 GPa. aip.org High-pressure studies have also led to the prediction and creation of novel, hydrogen-rich this compound compounds (e.g., UH₇, UH₈) that are not stable at ambient pressure. sciencealert.com Some of these new phases are predicted to be high-temperature superconductors, opening an exciting new frontier in materials science. sciencealert.comacs.org

Future work will involve extending experimental capabilities to higher pressures and temperatures to validate simulation predictions. aip.org This includes improving shock compression experimental techniques for porous uranium samples and refining the computational models to better describe the delocalization of 5f electrons under these extreme conditions. aip.orgsci-hub.se

Further Investigation of Electronic Correlations and Topological Properties

The fascinating properties of this compound are deeply rooted in its complex electronic structure, particularly the behavior of the uranium 5f electrons. aip.org These electrons are subject to strong electronic correlations, meaning their motion is highly dependent on the positions of other electrons, a phenomenon that standard electronic structure theories often struggle to describe accurately. arxiv.org

Recent studies using advanced computational methods like DFT+DMFT have shown that these correlations, while of moderate strength in compounds like UH₅, can significantly alter the material's electronic properties. researchgate.netnih.gov For example, correlation effects can change the topology of the Fermi surface—the surface in momentum space that separates occupied and unoccupied electron states. In UH₅, this change manifests as the splitting of an hourglass-shaped feature into two distinct pockets, a phenomenon known as a Lifshitz transition. nih.gov Such a change in Fermi surface topology induced by correlation effects suggests the possibility of unconventional superconductivity, in addition to the more conventional electron-phonon mechanism. nih.gov

Furthermore, the exploration of hydrogen-rich uranium hydrides under high pressure has opened the door to investigating novel electronic and potentially topological properties. The discovery of clathrate (cage-like) structures in uranium hydrides, similar to those found in other high-temperature superconductors, is a promising development. acs.org Future research should focus on a deeper theoretical and experimental investigation of these correlation effects. This includes searching for other this compound compounds that may exhibit strong correlations and exploring their potential for unconventional electronic phases, such as topological superconductivity. Advanced spectroscopic techniques, combined with robust theoretical modeling, will be essential to unravel the intricate interplay between electronic correlations, crystal structure, and emergent properties in these quantum materials. researchgate.net

Q & A

Q. What experimental methodologies are recommended for synthesizing uranium hydride in controlled laboratory conditions?

this compound is typically synthesized via gas-solid reactions between uranium metal and hydrogen gas. Key parameters include:

  • Temperature : Hydriding occurs between 200–400°C, with kinetics accelerating at higher temperatures .
  • Hydrogen purity : Ultra-high-purity H2 (>99.999%) minimizes oxide contamination, which inhibits hydride formation .
  • Surface preparation : Mechanical polishing or acid etching removes surface oxides, reducing initiation time by ~30% (Figure 4) .
  • Pressure monitoring : Real-time pressure drop measurements track reaction progress, with stoichiometric UH3 forming at H/U ratios of ~2.8–3.0 .

Q. What characterization techniques are most effective for analyzing this compound structure and stability?

  • XRD : Identifies cubic β-UH3 (space group Pm3̄n) vs. metastable α-phase .
  • TGA/DSC : Quantifies decomposition kinetics (UH3 → U + H2) under inert atmospheres, with activation energies ~120–150 kJ/mol .
  • SEM/EDS : Reveals surface morphology changes post-hydriding (e.g., cracking due to lattice expansion; Figure 8) .
  • NMR : Detects proton environments in UH3, showing paramagnetic shifts linked to electronic structure .

Advanced Research Questions

Q. How can contradictions in nucleation kinetics data for this compound be resolved?

Discrepancies in hydride initiation times (e.g., 10–60 min at 250°C) arise from:

  • Oxide thickness : Initiation time ∝ √(oxide thickness) due to H2 diffusion barriers (Figure 4) .
  • Grain boundaries : Polycrystalline U reacts faster than single crystals due to preferential nucleation at defects .
  • Data normalization : Standardize reporting of temperature (±5°C), H2 pressure (±0.1 bar), and surface area (±5%) to enable cross-study comparisons .

Q. What methodologies validate computational models of this compound thermodynamics against experimental data?

  • Phase diagrams : Compare DFT-calculated H-U phase boundaries with high-pressure equilibria data (e.g., β-UH3 stability up to 10 kbar) .
  • Enthalpy validation : Use calorimetry-derived ΔHf (−115 kJ/mol UH3) to benchmark ab initio results (Table 5) .
  • Error analysis : Quantify deviations in heat capacity (Cp) predictions vs. low-temperature measurements (1.4–23 K) .

Q. How do isotopic substitutions (D/T vs. H) affect this compound reactivity and stability?

  • Kinetic isotope effects : D2 reactions show ~20% slower kinetics due to higher dissociation energy .
  • Thermal stability : TGA reveals UD3 decomposes at ~10°C higher than UH3 due to stronger U-D bonds .
  • Neutron scattering : Use deuterated samples to study phonon modes without proton interference .

Data Analysis and Reproducibility

Q. What statistical approaches address variability in this compound synthesis outcomes?

  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature vs. H2 pressure) .
  • Uncertainty quantification : Report 95% confidence intervals for kinetic parameters (e.g., k = 0.025 ± 0.003 s<sup>−1</sup>) .
  • Outlier detection : Use Grubbs’ test to exclude anomalous data points from reaction rate datasets .

Q. How should researchers document this compound experiments to ensure reproducibility?

  • Metadata standards : Record ambient humidity (<5% RH), U metal purity (≥99.9%), and reactor material (e.g., stainless steel vs. quartz) .
  • Raw data archiving : Deposit pressure-time curves and XRD spectra in repositories like Zenodo or institutional databases .
  • Protocol sharing : Publish step-by-step synthesis procedures with video supplements for critical steps (e.g., hydrogen purging) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.